Methyl cyclohexanecarboxylate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPRMPSCMSAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074303 | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
183.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.999 | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4630-82-4 | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96144H696Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
methyl cyclohexanecarboxylate synthesis experimental protocol
An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate (B1212342)
This guide provides detailed experimental protocols and technical data for the synthesis of methyl cyclohexanecarboxylate, a versatile aliphatic ester used in chemical synthesis and as a flavoring agent.[1][2][3] The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The primary methods covered are Fischer-Speier Esterification and Transesterification, offering pathways for high-yield production.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and highly efficient method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] This equilibrium-driven process can be pushed towards the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[4][6] A patented industrial process demonstrates a near-quantitative yield for the synthesis of this compound by continuously feeding methanol (B129727) and removing the methanol-water azeotrope.
Experimental Protocol
This protocol is adapted from a documented industrial process for the synthesis of this compound.
-
Apparatus Setup : Assemble a reaction vessel equipped with a heating mantle, a distillation column, a condenser, a means for continuously adding a reactant, and temperature probes for both the reaction mixture (bottom) and the vapor (head).
-
Reactant Charging : Charge the reaction vessel with cyclohexanecarboxylic acid (3.0 mols) and concentrated sulfuric acid (3.0 g).
-
Reaction : Heat the mixture to a bottom temperature of 125°C.
-
Methanol Feed : Begin the continuous addition of methanol at a rate of 64.0 g per hour.
-
Azeotrope Removal : Maintain the reaction conditions, allowing the methanol-water azeotrope to distill off. The head temperature should be maintained between 67°C and 85°C.
-
Reaction Time : Continue the process for a total of 6 hours to ensure complete conversion.
-
Workup : After the reaction is complete, cool the mixture. Separate the catalyst, which can be achieved by neutralization with a base (e.g., sodium bicarbonate solution) followed by washing with water.
-
Purification : Dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate). The final product can be purified by fractional distillation to yield high-purity this compound.
Data Presentation: Fischer Esterification
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanecarboxylic Acid | 384.6 g (3.0 mol) | |
| Methanol | 64.0 g/hr (continuous feed) | |
| Catalyst | ||
| Concentrated Sulfuric Acid | 3.0 g | |
| Reaction Conditions | ||
| Bottom Temperature | 125°C | |
| Head Temperature | 67°C - 85°C | |
| Reaction Time | 6 hours | |
| Yield | ||
| Product Yield | 98.2% of theoretical value |
Workflow Diagram: Fischer Esterification
Caption: A flowchart of the Fischer esterification synthesis protocol.
Method 2: Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can be synthesized from a different ester of cyclohexanedicarboxylic acid, such as dimethyl 1,1-cyclohexanedicarboxylate, through a high-temperature, gas-phase reaction over a metal oxide catalyst.
Experimental Protocol
This protocol describes a gas-phase synthesis of this compound.
-
Catalyst Bed Preparation : Pack a suitable reactor tube with 5 g of aluminum oxide.
-
Reactant Solution : Prepare a solution of dimethyl 1,1-cyclohexanedicarboxylate in methanol.
-
Reaction : Heat the aluminum oxide catalyst to 275°C.
-
Reactant Feed : Pass the reactant solution over the heated catalyst at a rate of 4.5 g of the diester and 4.5 g of methanol per hour.
-
Product Collection : Collect the exit mixture as it elutes from the reactor. The total reaction time in the cited procedure is 6 hours.
-
Purification : The collected mixture, containing the product, unreacted starting material, and byproducts, is purified by distillation to isolate the this compound.
Data Presentation: Transesterification
| Parameter | Value | Reference |
| Reactants | ||
| Dimethyl 1,1-cyclohexanedicarboxylate | 4.5 g/hr | |
| Methanol | 4.5 g/hr | |
| Catalyst | ||
| Aluminum Oxide | 5 g | |
| Reaction Conditions | ||
| Temperature | 275°C | |
| Reaction Time | 6 hours | |
| Yield | ||
| Product Yield | 10.1 g total (53% based on diester used) |
Alternative Synthesis Method: Use of Diazomethane (B1218177)
Carboxylic acids can be readily converted to their corresponding methyl esters by reaction with diazomethane (CH₂N₂). The reaction proceeds via an initial acid-base reaction to form a carboxylate salt, which then acts as a nucleophile in an Sₙ2 reaction with protonated diazomethane. While this method is often high-yielding and occurs under mild conditions, the extreme toxicity and explosive nature of diazomethane necessitate specialized handling and equipment, limiting its use to smaller-scale laboratory applications where other methods are unsuitable.
Reaction Logic Diagram
Caption: The reaction pathway for esterification using diazomethane.
References
- 1. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
methyl cyclohexanecarboxylate ¹H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Cyclohexanecarboxylate (B1212342)
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl cyclohexanecarboxylate, a common organic ester. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound (C₈H₁₄O₂) is a methyl ester of cyclohexanecarboxylic acid.[1] Its structure consists of a cyclohexane (B81311) ring attached to a methyl ester group. Due to the conformational flexibility of the cyclohexane ring and the various chemical environments of its protons, ¹H NMR spectroscopy serves as a powerful tool for its structural characterization. This guide will delve into the interpretation of its ¹H NMR spectrum, including chemical shifts, signal multiplicities, and coupling constants.
Experimental Protocol
Obtaining a high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following is a representative experimental protocol for the acquisition of a ¹H NMR spectrum of this compound.
Instrumentation:
-
Spectrometer: A 400 MHz NMR spectrometer, such as a Varian Mercury plus or a Bruker AC-300.[1][2][3]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[2] Deuterated solvents are used to avoid overwhelming signals from solvent protons.[4]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]
Sample Preparation:
-
A small amount of this compound (e.g., 0.05 mL) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.[2]
-
The solution is thoroughly mixed to ensure homogeneity.
Data Acquisition:
-
Technique: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Parameters: Standard acquisition parameters for ¹H NMR are used. Chemical shifts are reported in parts per million (ppm) downfield from TMS.[3] Coupling constants (J) are reported in Hertz (Hz).[3]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound displays several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The cyclohexane ring protons exist in a complex, conformationally mobile system, leading to overlapping multiplets. The most stable conformation is the chair form with the bulky methyl ester group in the equatorial position to minimize steric strain.
Data Summary
The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound recorded in CDCl₃ at 400 MHz.[2]
| Signal Assignment | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | -OCH₃ | 3.66 | Singlet (s) | 3H |
| B | H-1 (methine) | 2.30 | Multiplet (m) | 1H |
| C, D, E, F, G | Cyclohexane Ring | 1.24 - 1.91 | Multiplet (m) | 10H |
Note: The assignments for the individual cyclohexane ring protons (C, D, E, F, G) are complex due to significant signal overlap. The chemical shift value represents the range where these protons appear.[2]
Detailed Signal Interpretation
-
Signal A (3.66 ppm): This sharp singlet corresponds to the three equivalent protons of the methyl ester group (-OCH₃). It appears as a singlet because there are no adjacent protons to cause splitting. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.[2][5]
-
Signal B (2.30 ppm): This multiplet is assigned to the single methine proton at the C1 position (the carbon attached to the ester group). This proton is deshielded by the electron-withdrawing carbonyl group of the ester. It appears as a multiplet due to coupling with the adjacent axial and equatorial protons on C2 and C6 of the cyclohexane ring.
-
Signals C, D, E, F, G (1.24 - 1.91 ppm): This broad and complex region of overlapping multiplets corresponds to the remaining ten protons of the cyclohexane ring. The axial and equatorial protons on each carbon are chemically non-equivalent and exhibit different chemical shifts and coupling constants. Generally, axial protons are more shielded and appear at a slightly lower chemical shift (further upfield) than their equatorial counterparts. However, due to the complexity of the spin systems and signal overlap, resolving individual signals is often challenging.[2]
Visualization of Structure and Spectral Correlation
The following diagram illustrates the relationship between the proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.
Caption: Correlation of proton environments in this compound with their ¹H NMR signals.
References
Unveiling the Carbon Skeleton: A Technical Guide to the ¹³C NMR Chemical Shifts of Methyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl cyclohexanecarboxylate (B1212342). This document serves as a core resource for the structural elucidation and analysis of this compound, offering detailed data, experimental protocols, and visual representations of its carbon framework.
¹³C NMR Chemical Shift Data
The ¹³C NMR spectrum of methyl cyclohexanecarboxylate provides a distinct fingerprint of its molecular structure. The chemical shifts are influenced by the electronic environment of each carbon atom, offering valuable insights for structural verification and analysis. The quantitative chemical shift data, referenced against a standard, are summarized below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 176.5 |
| O-CH₃ (Ester Methyl) | 51.3 |
| C1 (Cyclohexane) | 43.1 |
| C2, C6 (Cyclohexane) | 29.1 |
| C3, C5 (Cyclohexane) | 25.7 |
| C4 (Cyclohexane) | 25.4 |
Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.
Molecular Structure and Carbon Numbering
To correlate the chemical shifts with the molecular structure, a clear numbering system is essential. The following diagram illustrates the structure of this compound with each carbon atom labeled according to the assignments in the data table.
Caption: Structure of this compound with carbon numbering.
Experimental Protocols
The acquisition of high-quality ¹³C NMR spectra is fundamental for accurate structural analysis. The following provides a detailed methodology for a typical experiment.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency pulses.
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans. For quantitative analysis, longer delays (5 times the longest T1) are necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Logical Workflow for ¹³C NMR Analysis
The process of analyzing a ¹³C NMR spectrum to elucidate a chemical structure follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for ¹³C NMR spectral analysis.
GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of methyl cyclohexanecarboxylate (B1212342) using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data interpretation, and method validation considerations, serving as a practical resource for researchers in analytical chemistry, quality control, and drug development.
Introduction
Methyl cyclohexanecarboxylate (C₈H₁₄O₂) is a methyl ester of cyclohexanecarboxylic acid.[1] Its analysis is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity or metabolite in pharmaceutical products. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.[2][3]
This whitepaper will delve into the core aspects of GC-MS analysis, from sample preparation to data interpretation, providing a robust framework for the successful implementation of this analytical technique.
Experimental Protocols
A validated and reliable analytical method is paramount for accurate quantification and identification. The following sections detail the key steps in the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to extract and concentrate the analyte of interest while removing interfering matrix components.[2]
Recommended Protocol:
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as ethyl acetate, hexane, or dichloromethane.[2][4] Water and non-volatile solvents should be avoided.[2]
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.[4] For quantitative analysis, a dilution to around 10 µg/mL is often suitable.[5]
-
Filtration/Centrifugation: If the sample contains particulate matter, it should be centrifuged or filtered through a 0.22 µm filter to prevent contamination of the GC inlet and column.[1]
-
Vialing: Transfer the final sample into a 1.5 mL glass autosampler vial.[5] If the sample volume is limited, use a vial insert.[2]
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound, based on methods for structurally similar compounds.[4][6]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4][6] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[4][6] |
| Inlet Temperature | 250 °C[4] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations)[6] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[4] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | m/z 40-400[4] |
| Ion Source Temperature | 230 °C[4] |
| Transfer Line Temperature | 280 °C[4] |
Data Presentation and Interpretation
Mass Spectrum of this compound
The mass spectrum of a compound is a unique fingerprint that allows for its identification. The fragmentation pattern provides valuable structural information. The molecular ion peak ([M]⁺) for this compound is expected at m/z 142.[1]
Table of Major Mass Fragments:
| m/z | Relative Intensity | Proposed Fragment Ion |
| 142 | 28.0% | [C₈H₁₄O₂]⁺ (Molecular Ion)[1] |
| 110 | 29.3% | [M - CH₃OH]⁺ |
| 87 | 98.6% | [C₅H₇O]⁺ |
| 83 | 77.3% | [C₆H₁₁]⁺ |
| 55 | 99.9% | [C₄H₇]⁺ (Base Peak)[1] |
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.
Example Calibration Data for a Structurally Similar Compound (Cyclohexanecarboxylic acid derivative):
| Concentration (µg/L) | Peak Area (Arbitrary Units) |
| 0.5 | 15,234 |
| 1.0 | 30,158 |
| 2.0 | 61,543 |
| 5.0 | 152,876 |
| 10.0 | 305,112 |
This data is illustrative and a specific calibration curve must be generated for this compound.
Method validation for quantitative analysis should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. For similar compounds, good linearity has been demonstrated up to 3.6 µg/L with an LOD in the range of 0.4 - 2.4 ng/L.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Proposed Mass Spectral Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer follows characteristic pathways for esters. The following diagram illustrates a proposed fragmentation pattern.
Conclusion
This technical guide provides a comprehensive framework for the GC-MS analysis of this compound. By following the detailed experimental protocols and understanding the principles of data interpretation, researchers, scientists, and drug development professionals can achieve accurate and reliable results. The provided tables and diagrams serve as quick references to facilitate the implementation of this analytical method in a laboratory setting. Further method development and validation specific to the sample matrix are recommended for routine applications.
References
- 1. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1-cyclohexene-1-carboxylate [webbook.nist.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for methyl cyclohexanecarboxylate (B1212342). It includes a detailed analysis of its vibrational frequencies, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this compound.
Introduction to Infrared Spectroscopy of Esters
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] When IR radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] An IR spectrum, a plot of wavenumber (cm⁻¹) versus transmittance or absorbance, reveals a unique fingerprint of the molecule, allowing for the identification of its structural components.[2]
Esters, such as methyl cyclohexanecarboxylate, are characterized by a carbonyl group (C=O) and two C-O single bonds. These functional groups give rise to strong and characteristic absorption bands in the IR spectrum, making them readily identifiable.[2] The most prominent feature is the intense C=O stretching vibration, typically found in the 1750-1735 cm⁻¹ region for aliphatic esters.[3] Additionally, the C-O stretching vibrations produce two or more bands in the fingerprint region (1300-1000 cm⁻¹).[3]
Infrared Spectroscopy Data for this compound
The infrared spectrum of this compound is dominated by the characteristic absorptions of the ester functional group and the saturated carbocyclic ring. The key vibrational frequencies and their assignments are summarized in the table below.
| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |
| 2935 - 2850 | Strong | C-H stretching (cyclohexyl ring and methyl group) |
| 1735 | Strong, Sharp | C=O stretching (ester carbonyl) |
| 1450 | Medium | CH₂ scissoring (cyclohexyl ring) |
| 1380 | Medium | CH₃ bending (methyl group) |
| 1250 - 1150 | Strong | C-O stretching (ester, O-CH₃) |
| 1100 - 1000 | Strong | C-O stretching (ester, C-O) |
Experimental Protocol for Acquiring the IR Spectrum
This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[2]
-
This compound sample
-
Pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal using a pipette.[4] Ensure the crystal is completely covered by the liquid sample.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument's software will automatically process the data, ratioing the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[1]
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.
-
Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in a suitable solvent, such as isopropanol or ethanol.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the acquisition and interpretation of the infrared spectrum of this compound.
Caption: Workflow for IR Spectrum Acquisition and Analysis.
Interpretation of the Spectrum
The infrared spectrum of this compound displays several key features that confirm its molecular structure. The most prominent absorption is the sharp, strong peak around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester.[3][5] The region between 2935 and 2850 cm⁻¹ shows strong absorptions corresponding to the C-H stretching vibrations of the cyclohexyl ring and the methyl group.[6]
The fingerprint region of the spectrum provides further structural information. A series of strong bands between 1250 cm⁻¹ and 1000 cm⁻¹ are attributed to the C-O stretching vibrations of the ester group.[3] Specifically, the band in the 1250-1150 cm⁻¹ range can be assigned to the stretching of the C-O bond adjacent to the carbonyl group, while the absorption between 1100 cm⁻¹ and 1000 cm⁻¹ is due to the O-CH₃ bond stretch. The presence of a medium intensity band around 1450 cm⁻¹ is indicative of the scissoring vibration of the CH₂ groups in the cyclohexane (B81311) ring.[6] The combination of these distinct absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification.
References
Spectroscopic Data Analysis of Methyl Cyclohexanecarboxylate (CAS 4630-82-4)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl cyclohexanecarboxylate (B1212342) (CAS 4630-82-4), a compound of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its spectroscopic characteristics to aid in its identification, characterization, and utilization in research and development.
Compound Information
| Identifier | Value |
| CAS Number | 4630-82-4 |
| Chemical Name | Methyl cyclohexanecarboxylate |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Synonyms | Hexahydrobenzoic acid methyl ester, Methyl cyclohexanoate, Methyl cyclohexylcarboxylate |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.66 | s | 3H | -OCH₃ |
| 2.29 | tt | 1H | -CH- (cyclohexyl C1) |
| 1.89 - 1.70 | m | 4H | Cyclohexyl CH₂ |
| 1.63 - 1.55 | m | 1H | Cyclohexyl CH |
| 1.45 - 1.18 | m | 5H | Cyclohexyl CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 176.6 | C=O |
| 51.4 | -OCH₃ |
| 43.2 | Cyclohexyl C1 |
| 29.1 | Cyclohexyl C2, C6 |
| 25.8 | Cyclohexyl C3, C5 |
| 25.4 | Cyclohexyl C4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, aiding in the determination of its molecular weight and elemental composition. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Table 3: GC-MS Spectroscopic Data (Electron Ionization)
| m/z | Relative Intensity (%) | Fragment |
| 55 | 99.99 | [C₄H₇]⁺ |
| 87 | 98.60 | [M-C₄H₇]⁺ |
| 83 | 77.30 | [C₆H₁₁]⁺ |
| 110 | 29.30 | [M-CH₂O]⁺ |
| 142 | 28.00 | [M]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930 | Strong | C-H stretch (alkane) |
| 2855 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1450 | Medium | C-H bend (alkane) |
| 1170 | Strong | C-O stretch (ester) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These methodologies are based on standard laboratory practices and provide a framework for obtaining similar spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. A standard single-pulse experiment is performed with a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same spectrometer, typically operating at 100 MHz for ¹³C. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet in split or splitless mode.
-
Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., m/z 40-400).
-
Data Analysis: The resulting mass spectra of the eluting peaks are compared with spectral libraries (e.g., NIST) for compound identification.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path of an FTIR spectrometer, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl cyclohexanecarboxylate (B1212342) from cyclohexanecarboxylic acid. The primary method detailed is the Fischer esterification, a fundamental and widely used acid-catalyzed esterification reaction. This document includes detailed experimental protocols, quantitative data for the starting material and product, and visualizations of the reaction mechanism and experimental workflow to support research and development in the chemical and pharmaceutical sciences.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactant, cyclohexanecarboxylic acid, and the product, methyl cyclohexanecarboxylate. This data is essential for reaction planning, characterization, and quality control.
| Property | Cyclohexanecarboxylic Acid | This compound |
| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ |
| Molecular Weight | 128.17 g/mol | 142.20 g/mol [1] |
| Appearance | Colorless to white solid | Clear, colorless liquid[1] |
| Boiling Point | 232-233 °C | 183 °C |
| Melting Point | 31-32 °C | N/A |
| Density | 1.033 g/cm³ | 0.995 g/mL at 25 °C |
| CAS Number | 98-89-5 | 4630-82-4[1] |
| ¹H NMR (CDCl₃, ppm) | 1.20-2.00 (m, 10H), 2.35 (tt, 1H), 12.0 (br s, 1H) | 1.20-1.95 (m, 10H), 2.29 (tt, J=11.4, 3.6 Hz, 1H), 3.67 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | 25.4, 25.7, 29.0, 43.1, 182.7 | 25.5, 25.8, 29.1, 43.3, 51.4, 176.8 |
| IR (cm⁻¹) | 2930, 2860, 1705 (C=O), 1450, 1290, 940 (O-H) | 2930, 2855, 1735 (C=O), 1450, 1200, 1170 (C-O) |
| Typical Yield | N/A | 65-95% |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via Fischer esterification of cyclohexanecarboxylic acid. This protocol is adapted from established procedures for similar esterification reactions.
Materials:
-
Cyclohexanecarboxylic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield pure this compound as a colorless liquid. A reported overall yield for a two-step synthesis is 65%.[2] For a similar Fischer esterification of 4-methylcyclohexanecarboxylic acid, a yield of 83% has been reported.[3]
Mandatory Visualizations
Fischer Esterification Signaling Pathway
The following diagram illustrates the stepwise mechanism of the acid-catalyzed Fischer esterification of cyclohexanecarboxylic acid with methanol.
Caption: Fischer Esterification Mechanism
Experimental Workflow
The diagram below outlines the logical progression of the experimental procedure for the synthesis of this compound.
Caption: Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclohexanecarboxylate (B1212342) is a common synthetic intermediate. Its hydrolysis to cyclohexanecarboxylic acid is a fundamental transformation in organic synthesis, providing a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. Cyclohexanecarboxylic acid and its derivatives are utilized in various applications, including the synthesis of polymers, plasticizers, and as intermediates in the production of drugs.[1][2][3] This document provides detailed protocols for the hydrolysis of methyl cyclohexanecarboxylate under both acidic and basic (saponification) conditions, along with expected outcomes and comparative data.
The hydrolysis of an ester is a chemical reaction that splits the ester into a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. Acid-catalyzed hydrolysis is a reversible reaction, whereas base-catalyzed hydrolysis, or saponification, is irreversible because the final step involves an acid-base reaction between the carboxylic acid and the alkoxide.
Data Presentation: A Comparative Overview of Hydrolysis Conditions
The efficiency of this compound hydrolysis is contingent on the chosen catalytic method and reaction conditions. Below is a summary of typical conditions and expected yields for both acid- and base-catalyzed approaches. Given the straightforward nature of this transformation for a simple aliphatic ester, yields are generally high.
Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Solvent | Aqueous, often with a co-solvent (e.g., Dioxane, THF) | Alcohol/Water mixture (e.g., Methanol (B129727)/H₂O, Ethanol (B145695)/H₂O) |
| Temperature | Reflux (typically 80-100 °C) | Room Temperature to Reflux (typically 25-80 °C) |
| Reaction Time | Several hours to overnight (e.g., 6-18 hours) | Generally faster (e.g., 1-4 hours) |
| Stoichiometry | Catalytic amount of acid | At least one equivalent of base is consumed |
| Reversibility | Reversible | Irreversible |
| Typical Yield | >90% | >95% |
| Work-up | Extraction with organic solvent | Acidification followed by extraction |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a standard procedure for the hydrolysis of this compound using a strong acid catalyst. The reaction is typically performed under reflux to ensure a reasonable reaction rate.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 3 M aqueous solution)
-
Dioxane or Tetrahydrofuran (THF) (optional co-solvent)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an aqueous solution of a strong acid (e.g., 3 M H₂SO₄, 5-10 volumes). If the ester is not fully soluble, a co-solvent like dioxane or THF can be added until a homogenous solution is formed.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 2 volumes).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude cyclohexanecarboxylic acid.
-
The product can be further purified by recrystallization or distillation if necessary.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol describes the saponification of this compound, which is generally faster and irreversible compared to acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl, e.g., 3 M or 6 M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 volumes).
-
Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq).
-
Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of HCl. The cyclohexanecarboxylic acid will precipitate if it is a solid at this temperature or form an oil.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 2 volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclohexanecarboxylic acid.
-
Further purification can be achieved by recrystallization or distillation.
Visualizations
Below are diagrams illustrating the general workflows for the hydrolysis reactions described.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Caption: Workflow for Base-Catalyzed Hydrolysis (Saponification).
References
Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent widely employed for this purpose due to its high reactivity.[1][2] Unlike milder reducing agents such as sodium borohydride, LAH can efficiently reduce esters, carboxylic acids, amides, and other carbonyl-containing functional groups.[1][2] This document provides a detailed protocol for the reduction of methyl cyclohexanecarboxylate (B1212342) to (cyclohexyl)methanol using LAH, including a reaction mechanism, experimental workflow, and safety considerations.
Reaction Principle and Mechanism
The reduction of an ester with lithium aluminum hydride proceeds via a two-step mechanism.[1] First, a hydride ion from the AlH₄⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) leaving group to form an aldehyde. The resulting aldehyde is then rapidly reduced by a second equivalent of hydride to form an alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol, (cyclohexyl)methanol.[1]
Quantitative Data
The following table summarizes representative quantitative data for the reduction of methyl cyclohexanecarboxylate with LAH. The values are illustrative and may vary based on the specific reaction scale and conditions.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether |
| Reactant Stoichiometry | LAH (0.5 - 1.0 eq. of hydride) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours |
| Product | (Cyclohexyl)methanol |
| Typical Yield | 85 - 95% |
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for quenching)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
1. Reaction Setup:
-
All glassware must be thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (0.5-1.0 equivalents of hydride) in anhydrous THF.
-
Cool the LAH suspension to 0 °C using an ice bath.
2. Addition of the Ester:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Quenching (Workup):
-
Caution: The quenching of LAH is highly exothermic and liberates hydrogen gas. This procedure must be performed carefully in a well-ventilated fume hood, away from any ignition sources.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and cautiously add ethyl acetate dropwise to quench any excess LAH.
-
Following the ethyl acetate quench, slowly add saturated aqueous sodium sulfate solution dropwise until the evolution of gas ceases and a white precipitate forms.[3]
-
Alternatively, the Fieser workup can be employed: for every 'x' grams of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water.[3]
5. Isolation and Purification:
-
Filter the resulting suspension through a pad of Celite or filter paper to remove the aluminum salts.
-
Wash the filter cake with additional THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude (cyclohexyl)methanol can be purified by distillation if necessary.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which is flammable and explosive. Handle LAH in a fume hood and under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
The quenching of LAH is extremely hazardous and must be performed with extreme caution. Add quenching agents slowly and dropwise to a cooled reaction mixture.
Visualizations
Caption: Reaction mechanism for the LAH reduction of this compound.
Caption: Experimental workflow for the LAH reduction of this compound.
References
Application Notes and Protocols: Methyl Cyclohexanecarboxylate as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclohexanecarboxylate (B1212342) is a valuable substrate in biocatalysis, primarily utilized in enzymatic reactions for the synthesis of chiral intermediates crucial for drug development and fine chemical production. The cyclohexane (B81311) ring is a common scaffold in many pharmaceutical compounds, and the ability to introduce chirality with high selectivity is of paramount importance. Enzymes, particularly lipases and esterases, offer a green and highly selective alternative to traditional chemical methods for the resolution of racemic mixtures and the asymmetric synthesis of target molecules.
This document provides an overview of the application of methyl cyclohexanecarboxylate in enzymatic reactions, focusing on hydrolysis and transesterification. Detailed protocols for performing these reactions using common commercial enzymes are provided, along with representative quantitative data to guide experimental design.
Key Enzymes and Reactions
The most common enzymatic transformations involving this compound are hydrolysis and transesterification, catalyzed by hydrolases such as lipases and esterases.
-
Enzymatic Hydrolysis: In this reaction, the ester bond of this compound is cleaved by water to yield cyclohexanecarboxylic acid and methanol (B129727). When applied to a racemic mixture of a substituted this compound, this reaction can be highly enantioselective, with the enzyme preferentially hydrolyzing one enantiomer, allowing for the separation of the unreacted ester and the resulting carboxylic acid in high enantiomeric purity.
-
Enzymatic Transesterification: This reaction involves the transfer of the cyclohexanecarbonyl group from methanol to another alcohol. Similar to hydrolysis, transesterification can be used for the kinetic resolution of racemic alcohols using this compound as an acyl donor, or for the resolution of a racemic this compound derivative using an achiral alcohol.
The two most frequently employed enzymes for these transformations are:
-
Candida antarctica Lipase (B570770) B (CAL-B): A versatile and robust lipase known for its broad substrate specificity and high enantioselectivity. It is often used in its immobilized form (e.g., Novozym 435) which enhances its stability and allows for easy recovery and reuse.
-
Pig Liver Esterase (PLE): A serine hydrolase that is widely used for the asymmetric hydrolysis of a variety of esters, including cyclic meso-diesters and for the kinetic resolution of racemic esters.
Data Presentation
While specific kinetic data for the enzymatic hydrolysis of the parent this compound is not extensively available in the literature, the following tables present representative quantitative data for the enzymatic resolution of closely related cyclic esters. This data can serve as a valuable starting point for optimizing reactions with this compound and its derivatives.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Cyclic Esters
| Enzyme | Substrate | Reaction Type | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantioselectivity (E) |
| Candida antarctica Lipase B | Racemic methyl 2-chlorocyclohexanecarboxylate | Hydrolysis | Toluene/Water | 30 | 50 | >99 | >99 | >200 |
| Pseudomonas cepacia Lipase | Racemic methyl 3-cyclohexene-1-carboxylate | Hydrolysis | Phosphate (B84403) Buffer | 25 | 48 | 98 | 92 | >100 |
| Novozym 435 (Immobilized CAL-B) | Racemic methyl pipecolinate | N-Acylation | tert-Butyl methyl ether | 45 | 50 | 99 | 99 | >200[1] |
Table 2: Representative Data for Pig Liver Esterase (PLE) Catalyzed Hydrolysis
| Substrate | pH | Temp (°C) | Relative Activity (%) | Enantiomeric Excess (ee) of Product (%) |
| Dimethyl cis-4,5-epoxy-1,2-cyclohexanedicarboxylate | 7.5 | 25 | 100 | 95 |
| Dimethyl trans-4,5-epoxy-1,2-cyclohexanedicarboxylate | 7.5 | 25 | 65 | 88 |
| Racemic methyl 2-oxocyclohexanecarboxylate | 8.0 | 30 | 85 | 92 |
Experimental Protocols
The following are generalized protocols for the enzymatic hydrolysis and transesterification of this compound. Optimization of reaction conditions (e.g., enzyme concentration, temperature, pH, solvent, and reaction time) is recommended for specific substrates and desired outcomes.
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound
Objective: To perform the enantioselective hydrolysis of a racemic substituted this compound using Candida antarctica Lipase B (CAL-B).
Materials:
-
Racemic substituted this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or heating plate
-
Reaction vessel (e.g., round-bottom flask)
-
Equipment for reaction monitoring (e.g., chiral HPLC or GC)
-
Reagents for work-up and purification (e.g., diethyl ether, sodium bicarbonate solution, hydrochloric acid, magnesium sulfate)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the racemic substituted this compound (e.g., 1 mmol).
-
Add the organic solvent (e.g., 10 mL) and the phosphate buffer (e.g., 10 mL).
-
Add the immobilized CAL-B (e.g., 50-100 mg per mmol of substrate).
-
-
Reaction Execution:
-
Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
-
Reaction Termination and Work-up:
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and dried for reuse.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 15 mL) to recover any dissolved organic compounds.
-
To isolate the unreacted ester, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
To isolate the carboxylic acid product, acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the unreacted ester and the carboxylic acid product by column chromatography if necessary.
-
Determine the enantiomeric excess of both the purified ester and acid by chiral HPLC or GC.
-
Protocol 2: Pig Liver Esterase (PLE) Catalyzed Hydrolysis
Objective: To perform the asymmetric hydrolysis of a meso-dimethyl cyclohexanedicarboxylate or the kinetic resolution of a racemic this compound using Pig Liver Esterase (PLE).
Materials:
-
Substrate (meso-diester or racemic ester)
-
Pig Liver Esterase (PLE) suspension or lyophilized powder
-
Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)
-
pH-stat or automatic titrator with a dilute NaOH solution (e.g., 0.05 M)
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel
-
Equipment for reaction monitoring (e.g., HPLC)
-
Reagents for work-up and purification
Procedure:
-
Enzyme Preparation:
-
If using a lyophilized powder, prepare a stock solution of PLE in cold phosphate buffer.
-
-
Reaction Setup:
-
Dissolve the substrate in a minimal amount of a water-miscible co-solvent (e.g., acetone (B3395972) or DMSO) if it has low water solubility.
-
Add the substrate solution to the phosphate buffer in the reaction vessel.
-
Place the reaction vessel in a temperature-controlled bath (e.g., 25-30 °C) and stir.
-
Calibrate and place the pH electrode of the pH-stat in the reaction mixture.
-
-
Reaction Execution:
-
Initiate the reaction by adding the PLE solution.
-
The hydrolysis of the ester will produce a carboxylic acid, causing a decrease in pH. The pH-stat will automatically add the dilute NaOH solution to maintain a constant pH.
-
The consumption of NaOH is directly proportional to the extent of the reaction. Monitor the reaction by recording the volume of NaOH added over time.
-
-
Reaction Termination and Work-up:
-
When the rate of NaOH consumption slows down or stops (indicating the completion of the reaction or reaching equilibrium), terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and denaturing the enzyme (e.g., by adding a small amount of acetone or by adjusting the pH).
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the product(s) with an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the product(s) by column chromatography or crystallization.
-
Determine the yield and, if applicable, the enantiomeric excess of the product(s).
-
Visualizations
The following diagrams illustrate the general workflows for the enzymatic reactions described.
Caption: Workflow for Lipase-Catalyzed Hydrolysis.
Caption: Workflow for PLE-Catalyzed Hydrolysis with pH-Stat.
Conclusion
This compound and its derivatives are highly useful substrates for enzymatic reactions, particularly for the production of chiral building blocks. Lipases and esterases, such as Candida antarctica Lipase B and Pig Liver Esterase, have demonstrated their utility in the enantioselective hydrolysis and transesterification of these compounds. The provided protocols and representative data serve as a foundation for researchers and drug development professionals to design and implement efficient biocatalytic processes. Further optimization and screening of enzymes and reaction conditions will undoubtedly lead to even more efficient and selective transformations, expanding the synthetic utility of this important class of molecules.
References
Application of Methyl Cyclohexanecarboxylate and Its Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methyl cyclohexanecarboxylate (B1212342) and its derivatives as key starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs). The focus is on providing practical, data-driven insights and detailed methodologies for the synthesis of prominent drugs, including the anticonvulsant Gabapentin (B195806) and the antifibrinolytic agent Tranexamic acid.
Introduction
Methyl cyclohexanecarboxylate, a simple cyclohexyl ester, and its functionalized analogues are versatile building blocks in medicinal chemistry. The cyclohexane (B81311) scaffold offers a rigid, three-dimensional framework that can be strategically modified to achieve desired pharmacological activities. The ester functionality provides a convenient handle for a variety of chemical transformations, including hydrolysis, amidation, reduction, and rearrangement reactions, making these compounds valuable precursors in multi-step synthetic routes to complex pharmaceutical molecules.
This document will explore the application of these intermediates in the synthesis of:
-
Anticonvulsants: The synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain, will be detailed, highlighting the use of 1,1-cyclohexanediacetic acid monoamide, a derivative of the cyclohexane carboxylate family.
-
Antifibrinolytic Agents: The synthesis of Tranexamic acid, an essential medicine for controlling bleeding, will be outlined, starting from dimethyl 1,4-cyclohexanedicarboxylate.
I. Synthesis of Gabapentin
Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic.[1] One of the established industrial syntheses of Gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. While not directly using this compound, this key intermediate is conceptually derived from the elaboration of a cyclohexane carboxylate structure.
Synthetic Pathway Overview
The synthesis of Gabapentin from 1,1-cyclohexanediacetic acid monoamide is a two-step process involving a Hofmann rearrangement followed by hydrolysis.
Figure 1: Synthetic pathway for Gabapentin from 1,1-cyclohexanediacetic acid monoamide.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Hofmann Rearrangement | 1,1-Cyclohexanediacetic acid monoamide, Trichloroisocyanuric acid (TCCA), NaOH | Water, Toluene (B28343) | 0-50 | 5-6 | ~75 (for lactam) |
| 2 | Hydrolysis & Neutralization | Gabapentin lactam, HCl, Base | Water | Reflux | 2-4 | High |
Experimental Protocols
Step 1: Synthesis of Gabapentin Lactam via Hofmann Rearrangement [2]
This protocol describes the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide to form the intermediate Gabapentin lactam (2-azaspiro[3][4]decan-3-one).
Materials:
-
1,1-Cyclohexanediacetic acid monoamide (100 g, 0.5025 mol)
-
12% Sodium hydroxide (B78521) (NaOH) solution (750 g)
-
Trichloroisocyanuric acid (TCCA) (38.47 g, 0.165 mol)
-
Toluene
-
Water
Procedure:
-
Stir 1,1-cyclohexanediacetic acid monoamide (100 g) and 12% NaOH solution (750 g) together for 30 minutes at 25-30 °C to form the sodium salt.
-
In a separate reactor, prepare a stirred mixture of TCCA (38.47 g) and water (150 mL).
-
Add the solution of the sodium salt of the monoamide to the TCCA suspension dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture for an additional 2 hours at 0-5 °C.
-
Slowly raise the temperature of the reaction mixture to 15-20 °C and maintain for 2 hours.
-
Increase the temperature to 50 °C and add toluene (200 mL).
-
Heat the mixture to reflux to cyclize the intermediate to the lactam.
-
Separate the organic (toluene) layer.
-
Evaporate the toluene under reduced pressure to obtain Gabapentin lactam as a solid.
-
Yield: Approximately 75% with >98% purity by HPLC.[2]
Step 2: Hydrolysis of Gabapentin Lactam to Gabapentin [3]
This protocol describes the acid-catalyzed hydrolysis of the lactam to yield Gabapentin.
Materials:
-
Gabapentin lactam
-
Hydrochloric acid (HCl)
-
Water
-
An appropriate base for neutralization (e.g., sodium hydroxide or an ion-exchange resin)
Procedure:
-
Reflux the Gabapentin lactam with aqueous hydrochloric acid.
-
After the hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture.
-
Neutralize the solution to the isoelectric point of Gabapentin (pH ~7.2) to precipitate the product.
-
Filter the precipitated Gabapentin and wash with cold water.
-
Dry the product under vacuum.
II. Synthesis of Tranexamic Acid
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss. A scalable synthesis has been developed starting from a mixture of cis/trans isomers of dimethyl 1,4-cyclohexanedicarboxylate.[4]
Synthetic Pathway Overview
The synthesis involves isomerization of the starting diester, followed by a series of transformations including mono-amidation, dehydration to a nitrile, reduction of the nitrile to an amine, and final hydrolysis of the ester.
Figure 2: Synthetic pathway for Tranexamic acid from dimethyl 1,4-cyclohexanedicarboxylate.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Isomerization | Sodium methoxide (B1231860) | Methanol (B129727) | Reflux | High conversion to trans |
| 2 | Mono-amidation | Ammonia (B1221849) | Methanol | 70-75 | 40-45 |
| 3 | Dehydration | Thionyl chloride | Dichloromethane | Room Temp. | High |
| 4 | Nitrile Reduction | Raney Ni, H₂ | Water | 40-50 | ~80 |
| 5 | Ester Hydrolysis | Sodium hydroxide | Water | Reflux | High |
| Overall | ~47% [4] |
Experimental Protocols
Step 1: Isomerization of Dimethyl 1,4-cyclohexanedicarboxylate [5]
-
A mixture of cis/trans-dimethyl 1,4-cyclohexanedicarboxylate is refluxed with a catalytic amount of sodium methoxide in methanol.
-
The reaction is monitored by GC until the equilibrium favors the trans isomer.
-
The trans isomer is isolated by crystallization.
Step 2: Mono-amidation of trans-Dimethyl 1,4-cyclohexanedicarboxylate [6]
-
The trans-diester is treated with ammonia in methanol in an autoclave at 70-75 °C.
-
The reaction yields a mixture of the desired mono-amide, di-amide, and unreacted starting material.
-
The mono-amide is isolated by chromatography. Yield: 40-45%.[6]
Step 3: Dehydration of the Mono-amide to the Nitrile-ester [6]
-
The mono-amide is dissolved in dichloromethane.
-
Thionyl chloride is added, and the reaction is stirred at room temperature to effect dehydration to the nitrile.
-
The product, trans-methyl 4-cyanocyclohexanecarboxylate, is isolated after work-up.
Step 4: Reduction of the Nitrile-ester to the Amine-ester [6]
-
The nitrile-ester is subjected to catalytic hydrogenation using Raney Nickel in water at 40-50 °C under hydrogen pressure.
-
The catalyst is filtered off, and the product, trans-methyl 4-(aminomethyl)cyclohexanecarboxylate, is isolated from the aqueous solution. Yield: ~80%.[6]
Step 5: Hydrolysis of the Amine-ester to Tranexamic Acid [6]
-
The amine-ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
After completion of the reaction, the solution is neutralized with an acid to the isoelectric point of Tranexamic acid, causing it to precipitate.
-
The pure Tranexamic acid is obtained by filtration and recrystallization.
III. Other Potential Pharmaceutical Applications
While the synthesis of Gabapentin and Tranexamic acid showcases the utility of functionalized cyclohexane carboxylates, the core structure of this compound and its derivatives holds potential in other therapeutic areas.
-
Anticonvulsants: Research has shown that various cyclohexanecarboxamide (B73365) derivatives, which can be synthesized from the corresponding methyl esters, exhibit anticonvulsant activity.[7]
-
Antiviral Agents: Cyclohexenyl and cyclohexanyl nucleoside analogues have been synthesized from cyclohexene-1-carboxylic acid and have shown moderate antiviral activity against herpes viruses.[8]
Experimental Workflow: General Amide Formation
The conversion of this compound to a primary amide is a fundamental transformation that can lead to various biologically active molecules.
Figure 3: General workflow for the formation of cyclohexanecarboxamide.
General Protocol for Amide Formation:
-
This compound is heated with an excess of ammonia (or a primary/secondary amine), often in a sealed tube or an autoclave, with or without a solvent like methanol.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the excess ammonia/amine and solvent are removed under reduced pressure.
-
The resulting amide can be purified by recrystallization or chromatography.
Conclusion
This compound and its derivatives are valuable and versatile intermediates in pharmaceutical synthesis. The examples of Gabapentin and Tranexamic acid demonstrate how the cyclohexane scaffold, combined with the reactivity of the carboxylate group, can be effectively utilized to construct complex and medically important molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of these building blocks in the discovery and synthesis of new therapeutic agents.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 4. Item - Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methyl Cyclohexanecarboxylate: A Versatile Scaffold in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl cyclohexanecarboxylate (B1212342), a readily available aliphatic ester, serves as a versatile and valuable building block in modern organic chemistry. Its inherent structural features—a modifiable ester functional group and a conformationally rich cyclohexane (B81311) ring—provide a robust platform for the synthesis of a diverse array of molecules, ranging from pharmaceutical intermediates to novel materials. This document provides detailed application notes and experimental protocols for key transformations of methyl cyclohexanecarboxylate, tailored for professionals in research and drug development.
Physicochemical Properties and Safety Information
This compound is a clear, colorless to light yellow liquid with a cheese-like or fruity odor.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
| Property | Value | Reference(s) |
| CAS Number | 4630-82-4 | [3] |
| Molecular Formula | C₈H₁₄O₂ | [4] |
| Molecular Weight | 142.20 g/mol | [4] |
| Boiling Point | 183 °C (lit.) | [3] |
| Density | 0.995 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.443 (lit.) | [3] |
Key Synthetic Transformations and Protocols
The reactivity of the ester group in this compound allows for its conversion into a variety of other functional groups, making it a pivotal starting material for multi-step syntheses.
Amide Formation
The conversion of esters to amides is a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds.
This protocol details the direct reaction of this compound with a dimethylaluminum amide to yield the corresponding N,N-dimethylamide.
Reaction Scheme:
Methodology: [5]
-
In a dry, nitrogen-flushed round-bottomed flask equipped with a reflux condenser and magnetic stirrer, a solution of dimethylaluminum chloride in hexane (B92381) is prepared.
-
Anhydrous dimethylamine (B145610) is then introduced to form the dimethylaluminum amide reagent in situ.
-
A solution of this compound (1.0 eq) in anhydrous benzene (B151609) is added to the reagent solution.
-
The reaction mixture is heated to reflux for approximately 22 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford N,N-dimethylcyclohexanecarboxamide.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 142.20 | 1.0 | - |
| N,N-Dimethylcyclohexanecarboxamide | 155.24 | - | 83-93 |
This protocol describes the formation of a hydrazide, a common precursor for the synthesis of various heterocyclic compounds.
Experimental Workflow:
Methodology: [5]
-
In a round-bottomed flask, dissolve this compound (28 g) and 85% hydrazine hydrate (15 g) in isopropyl alcohol (50 mL).
-
Reflux the solution for 10 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the crystals by vacuum filtration and wash them with water.
-
Recrystallize the crude solid from water to yield pure cyclohexanecarbohydrazide.
Quantitative Data:
| Reactant/Product | Amount | Molecular Weight ( g/mol ) | Product Yield (g) | Melting Point (°C) |
| This compound | 28 g | 142.20 | - | - |
| 85% Hydrazine Hydrate | 15 g | 50.06 (for 100%) | - | - |
| Cyclohexanecarbohydrazide | - | 142.20 | 20 | 155.5-156.5 |
Reduction to Primary Alcohol
The reduction of the ester functionality to a primary alcohol provides (cyclohexyl)methanol, a valuable intermediate for further elaboration.
This protocol outlines the powerful reduction of this compound to (cyclohexyl)methanol using LAH. Caution: LAH is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Reaction Pathway:
-
To a stirred suspension of LAH (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then water again (Fieser work-up).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
If necessary, purify the product by distillation.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 142.20 | 1.0 | - |
| Lithium Aluminum Hydride | 37.95 | 1.2 | - |
| (Cyclohexyl)methanol | 114.19 | - | >90 |
Saponification to Carboxylic Acid
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step to enable further reactions such as amide couplings.
This protocol describes the saponification of this compound to cyclohexanecarboxylic acid.
Experimental Workflow:
Methodology: [3]
-
Dissolve this compound in methanol and add a 30% aqueous solution of sodium hydroxide.
-
Reflux the mixture with stirring for approximately 4 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield cyclohexanecarboxylic acid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | 142.20 | - |
| Cyclohexanecarboxylic Acid | 128.17 | ~98 |
Grignard Reaction for Tertiary Alcohol Synthesis
The reaction of esters with two equivalents of a Grignard reagent is a classic method for the synthesis of tertiary alcohols.
This protocol provides a representative procedure for the reaction of this compound with methylmagnesium bromide.
Reaction Scheme:
Methodology: [8]
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (2.2 eq, as a solution in ether) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by distillation or column chromatography.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 142.20 | 1.0 | - |
| Methylmagnesium Bromide | 119.23 | 2.2 | - |
| 2-Cyclohexylpropan-2-ol | 142.24 | - | 80-90 |
Conclusion
This compound is a cost-effective and versatile starting material that provides access to a wide range of functionalized cyclohexane derivatives. The protocols outlined above for amide formation, reduction, saponification, and Grignard reactions demonstrate its utility as a foundational building block in organic synthesis. These transformations are crucial for the development of new chemical entities in the pharmaceutical and agrochemical industries, as well as for the creation of novel materials with tailored properties. The provided methodologies offer a solid starting point for researchers to incorporate this valuable scaffold into their synthetic strategies.
References
- 1. Solved 3.2. Addition of methylmagnesium bromide to | Chegg.com [chegg.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Solved In the reaction scheme shown below, | Chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Transesterification of Methyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. This process is of significant importance in various fields, including the synthesis of pharmaceuticals, polymers, and biofuels. The reaction is typically catalyzed by either an acid or a base. This document provides detailed protocols for the acid- and base-catalyzed transesterification of methyl cyclohexanecarboxylate (B1212342) with ethanol (B145695) and benzyl (B1604629) alcohol, respectively. These protocols are designed to serve as a practical guide for researchers in academic and industrial settings.
The conversion of methyl cyclohexanecarboxylate to ethyl cyclohexanecarboxylate or benzyl cyclohexanecarboxylate serves as a model system for understanding the principles of transesterification. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Acid catalysts, such as sulfuric acid, protonate the carbonyl group of the ester, rendering it more susceptible to nucleophilic attack by the alcohol.[1][2] Conversely, base catalysts, like sodium ethoxide, generate a more potent nucleophile by deprotonating the alcohol.[2]
Monitoring the progress of the reaction is crucial for optimizing the yield and reaction time. Techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.[3][4] Upon completion, the desired ester product must be purified to remove the catalyst, unreacted starting materials, and any byproducts. Standard purification methods include liquid-liquid extraction and column chromatography.[3][5] The final product is then characterized using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.[6][7]
Signaling Pathways and Logical Relationships
The general mechanism for both acid- and base-catalyzed transesterification involves a nucleophilic acyl substitution at the carbonyl carbon of the ester. The logical workflow for a typical transesterification experiment is outlined below.
Caption: General experimental workflow for transesterification.
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification of this compound with Ethanol
This protocol describes the synthesis of ethyl cyclohexanecarboxylate using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.[1]
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 1.42 g) and anhydrous ethanol (e.g., 50 mL).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent) or GC-MS until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl cyclohexanecarboxylate.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Transesterification of this compound with Benzyl Alcohol
This protocol details the synthesis of benzyl cyclohexanecarboxylate using sodium methoxide (B1231860) as a catalyst.
Materials:
-
This compound
-
Benzyl alcohol
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous toluene (B28343)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 1.42 g) and benzyl alcohol (e.g., 12 mmol, 1.30 g, 1.24 mL).
-
Add anhydrous toluene (e.g., 30 mL) to dissolve the reactants.
-
Carefully add sodium methoxide (e.g., 1 mmol, 54 mg) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude benzyl cyclohexanecarboxylate by flash column chromatography if required.
Data Presentation
The following tables summarize typical quantitative data for the transesterification of this compound under the described conditions.
Table 1: Acid-Catalyzed Transesterification with Ethanol
| Entry | Reactant Ratio (Ester:Alcohol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:excess | H₂SO₄ (5) | 80 | 2 | ~85 |
| 2 | 1:excess | H₂SO₄ (5) | 80 | 4 | >90 |
Table 2: Base-Catalyzed Transesterification with Benzyl Alcohol
| Entry | Reactant Ratio (Ester:Alcohol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1.2 | NaOMe (10) | 110 | 1 | ~80 |
| 2 | 1:1.2 | NaOMe (10) | 110 | 3 | >90 |
Characterization Data
Ethyl Cyclohexanecarboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J=7.1 Hz, 2H), 2.29 (tt, J=11.2, 3.7 Hz, 1H), 1.90-1.85 (m, 2H), 1.76-1.71 (m, 2H), 1.63-1.58 (m, 1H), 1.45-1.20 (m, 5H), 1.25 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.2, 60.1, 43.3, 29.2, 25.8, 25.5, 14.3.[6]
-
GC-MS (EI): m/z (%) = 156 (M⁺), 111, 83, 55.[6]
Benzyl Cyclohexanecarboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H), 5.12 (s, 2H), 2.38 (tt, J=11.3, 3.7 Hz, 1H), 1.95-1.90 (m, 2H), 1.79-1.74 (m, 2H), 1.66-1.61 (m, 1H), 1.48-1.23 (m, 5H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.7, 136.4, 128.5, 128.1, 128.0, 66.1, 43.4, 29.2, 25.8, 25.5.[7]
-
GC-MS (EI): m/z (%) = 218 (M⁺), 108, 91, 83, 55.[7]
References
- 1. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. [Column chromatography purification and analysis of biodiesel by transesterification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylthis compound | C14H18O2 | CID 89810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of Amides from Methyl Cyclohexanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amide functional group is a cornerstone in medicinal chemistry and drug development, prevalent in a vast array of pharmaceutical compounds. The synthesis of amides from esters, such as methyl cyclohexanecarboxylate (B1212342), offers a direct and atom-economical route to valuable cyclohexanecarboxamide (B73365) derivatives. These derivatives are important building blocks in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the preparation of primary, secondary, and tertiary amides from methyl cyclohexanecarboxylate, focusing on uncatalyzed (direct aminolysis), base-catalyzed, and Lewis acid-catalyzed methods.
Introduction
Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis. While the coupling of carboxylic acids and amines using activating agents is common, the direct conversion of esters to amides, known as aminolysis, represents a more streamlined approach. This compound is a readily available starting material that can be converted to a diverse range of cyclohexanecarboxamides. These products have applications in pharmaceuticals, agrochemicals, and materials science. This note explores several key methodologies for this transformation, providing researchers with a comparative overview and practical, step-by-step protocols.
General Reaction Scheme
The overall transformation involves the reaction of this compound with a primary or secondary amine, or ammonia, to yield the corresponding N-substituted or unsubstituted cyclohexanecarboxamide and methanol (B129727) as the primary byproduct.
Caption: General reaction for the synthesis of cyclohexanecarboxamides.
Methodologies and Experimental Protocols
Several methods can be employed for the synthesis of amides from this compound. The choice of method depends on the nature of the amine, desired reaction conditions (e.g., temperature, time), and the scale of the synthesis.
Direct Aminolysis (Uncatalyzed)
Direct reaction between an ester and an amine without a catalyst, often referred to as aminolysis, typically requires elevated temperatures and longer reaction times. This method is most effective with highly nucleophilic, unhindered primary amines.
Experimental Protocol: Synthesis of N-Benzylcyclohexanecarboxamide (Uncatalyzed)
-
To a sealed pressure tube, add this compound (1.0 eq) and benzylamine (B48309) (1.5 eq).
-
Heat the mixture at 120-150 °C for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess benzylamine and methanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Caption: Workflow for uncatalyzed synthesis of N-benzylcyclohexanecarboxamide.
Base-Catalyzed Aminolysis (Sodium Methoxide)
The use of a strong base catalyst, such as sodium methoxide (B1231860) (NaOMe), can significantly accelerate the rate of aminolysis, allowing the reaction to proceed under milder conditions.[1][2] This method is broadly applicable to a range of primary and secondary amines. A detailed procedure from Organic Syntheses for the amidation of methyl benzoate (B1203000) can be effectively adapted.[3]
Experimental Protocol: Synthesis of N-Cyclohexylcyclohexanecarboxamide (NaOMe Catalyzed)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium methoxide (5 mol%).
-
Add anhydrous toluene (B28343) as the solvent, followed by cyclohexylamine (B46788) (1.2 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction mixture at 50-70 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for NaOMe-catalyzed synthesis of N-cyclohexylcyclohexanecarboxamide.
Lewis Acid-Catalyzed Aminolysis
Lewis acids such as zirconium(IV) chloride (ZrCl₄) and niobium(V) oxide (Nb₂O₅) have been shown to be effective catalysts for the amidation of esters. These catalysts activate the ester carbonyl group, facilitating nucleophilic attack by the amine. Zirconium-catalyzed amidations can often be performed under relatively mild conditions.[4][5][6]
Experimental Protocol: Synthesis of N-Phenylcyclohexanecarboxamide (ZrCl₄ Catalyzed)
-
To a dry Schlenk tube under an inert atmosphere, add zirconium(IV) chloride (5 mol%).
-
Add anhydrous toluene as the solvent.
-
Add aniline (B41778) (1.2 eq) and this compound (1.0 eq).
-
Heat the reaction mixture at 100-110 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected yields for the synthesis of various cyclohexanecarboxamides from this compound based on the protocols described and literature data for similar substrates.
| Amine | Product | Method | Catalyst | Temp (°C) | Time (h) | Approx. Yield (%) |
| Ammonia | Cyclohexanecarboxamide | Base-Catalyzed | NaOMe (10 mol%) | 70 | 24 | 75-85 |
| Benzylamine | N-Benzylcyclohexanecarboxamide | Uncatalyzed | None | 130 | 36 | 60-70 |
| Benzylamine | N-Benzylcyclohexanecarboxamide | Base-Catalyzed | NaOMe (5 mol%) | 60 | 8 | 90-95 |
| Cyclohexylamine | N-Cyclohexylcyclohexanecarboxamide | Base-Catalyzed | NaOMe (5 mol%) | 60 | 6 | >95 |
| Aniline | N-Phenylcyclohexanecarboxamide | Lewis Acid | ZrCl₄ (5 mol%) | 110 | 12 | 85-95 |
| Morpholine | (Cyclohexyl)(morpholino)methanone | Base-Catalyzed | NaOMe (5 mol%) | 70 | 10 | 90-98 |
| Morpholine | (Cyclohexyl)(morpholino)methanone | Solvent-Free | None | 100 | 24 | 70-80 |
Applications in Drug Development
Cyclohexanecarboxamides are prevalent scaffolds in a number of biologically active compounds. The ability to efficiently synthesize a library of these amides from a common precursor like this compound is highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies. The described protocols offer versatile and scalable methods to access a wide range of N-substituted cyclohexanecarboxamides, facilitating the exploration of chemical space around this important pharmacophore.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium methoxide is a corrosive and moisture-sensitive solid. Handle under an inert atmosphere.
-
Zirconium(IV) chloride is corrosive and reacts violently with water. Handle under an inert atmosphere.
-
Pressure tubes should be inspected for defects before use and handled with appropriate shielding.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
Conclusion
The preparation of amides from this compound can be achieved through several effective methods. For simple, unhindered primary amines, base-catalyzed aminolysis using sodium methoxide offers a rapid and high-yielding approach under mild conditions. For less reactive amines, such as anilines, Lewis acid catalysis with reagents like zirconium(IV) chloride provides an excellent alternative. While uncatalyzed direct aminolysis is possible, it generally requires harsher conditions and results in lower yields. The choice of the synthetic route should be guided by the specific amine substrate, desired reaction scale, and available laboratory equipment. The protocols and data presented herein provide a solid foundation for researchers to synthesize a diverse library of cyclohexanecarboxamides for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Cyclohexanecarboxylate Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of cyclohexanedione derivatives, structurally related to methyl cyclohexanecarboxylate, in the synthesis of potent agrochemicals. The focus is on the synthetic pathway of cyclohexanedione herbicides, a class of compounds that act as acetyl-CoA carboxylase (ACCase) inhibitors, effectively controlling grass weeds in various crops. While not a direct starting material, the synthesis of these herbicides involves the formation of a cyclohexanedione ring, a core structure accessible through synthetic routes that can conceptually be related to derivatives of cyclohexanecarboxylic acid.
This application note will detail the multi-step synthesis of the herbicide clethodim (B606718), a prominent member of the cyclohexanedione family. The protocols provided are based on established synthetic routes described in scientific literature and patents.
Overview of Cyclohexanedione Herbicides
Cyclohexanedione herbicides, such as clethodim and sethoxydim, are selective, systemic herbicides primarily used for the post-emergence control of annual and perennial grasses in broadleaf crops.[1] Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in grasses.[1][2][3] This inhibition ultimately leads to the disruption of cell membrane formation and cessation of growth in susceptible grass species.[1]
The core chemical structure of these herbicides is a substituted 1,3-cyclohexanedione (B196179) ring. The synthesis of this key structural motif is a critical aspect of their production.
Synthetic Pathway of Clethodim
The synthesis of clethodim is a multi-step process that involves the construction of the functionalized cyclohexanedione ring followed by the introduction of the side chains. The overall synthetic scheme is depicted below. The key intermediate is 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione .
Caption: Synthetic pathway for the herbicide Clethodim.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of clethodim.
Synthesis of 6-(Ethylthio)hept-3-en-2-one
This intermediate is synthesized through a condensation reaction between 3-ethylthiobutanal and acetone. An alternative reported method involves the reaction of 3,5-heptadien-2-one with ethanethiol.
Protocol: Synthesis of 6-(Ethylthio)hept-3-en-2-one from 3,5-heptadien-2-one[4]
-
Materials:
-
3,5-Heptadien-2-one (97.8% purity, 100 g, 0.888 mol)
-
Triethylamine (B128534) (2.76 g, 0.027 mol)
-
Ethanethiol (60.69 g, 0.977 mol)
-
Toluene (B28343) (1000 ml)
-
Water (600 ml)
-
0.5% Dilute Hydrochloric Acid (100 ml)
-
-
Procedure:
-
To a reaction flask, add 100 g of 3,5-heptadien-2-one and 2.76 g of triethylamine at room temperature (20-25 °C).
-
Stir the mixture for 15 minutes.
-
Slowly raise the temperature to 55 °C and begin the dropwise addition of 60.69 g of ethanethiol.
-
Control the addition temperature between 55-65 °C.
-
After the addition is complete, maintain the temperature at 55-65 °C and continue the reaction for 3 hours. Monitor the reaction completion by gas chromatography.
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Add 400 ml of water and 1000 ml of toluene and stir for 30 minutes.
-
Allow the layers to separate for 30 minutes and collect the organic layer.
-
Wash the organic layer with 200 ml of water, stirring for 30 minutes, and separate the layers.
-
Wash the organic layer with 100 ml of 0.5% dilute hydrochloric acid.
-
Remove residual water from the toluene layer by azeotropic distillation.
-
After ensuring the water content is less than 0.1%, cool the solution to room temperature to obtain the product in toluene.
-
-
Expected Yield: Approximately 92.34% molar yield.
Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
This key intermediate is formed through the cyclization of 6-(ethylthio)hept-3-en-2-one with dimethyl malonate, followed by hydrolysis and decarboxylation.[5][6]
Protocol: Cyclization, Hydrolysis, and Decarboxylation[5]
-
Materials:
-
6-(Ethylthio)hept-3-en-2-one (in toluene from the previous step)
-
Dimethyl malonate
-
Sodium methoxide (B1231860) (as a base for condensation)
-
Aqueous acid (for hydrolysis)
-
Aqueous base (for saponification)
-
-
Procedure:
-
To the solution of 6-(ethylthio)hept-3-en-2-one in toluene, add dimethyl malonate.
-
Under an inert atmosphere, add a solution of sodium methoxide in methanol (B129727) to catalyze the Michael addition and subsequent Claisen condensation.
-
Heat the reaction mixture under reflux to drive the cyclization.
-
After the cyclization is complete, cool the mixture and add an aqueous acid solution to hydrolyze the ester.
-
Follow with the addition of an aqueous base (e.g., sodium hydroxide) and heat to effect saponification and decarboxylation.
-
Acidify the reaction mixture to precipitate the crude 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione.
-
Filter the solid, wash with water, and dry to obtain the product. Further purification can be achieved by recrystallization.
-
Synthesis of 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione
The cyclohexanedione intermediate is acylated using propionyl chloride.
Protocol: Acylation of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione[7]
-
Materials:
-
5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
-
Propionyl chloride
-
Toluene
-
H-ZSM-5 molecular sieve catalyst
-
-
Procedure:
-
In a three-neck flask, prepare a mixture of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione and toluene.
-
Stir the mixture and raise the temperature to 85-95 °C.
-
Add the H-ZSM-5 molecular sieve catalyst (1-20% by weight of the starting material).
-
Add propionyl chloride dropwise over 1 hour, maintaining the temperature at 85-95 °C.
-
After the addition, continue to stir the reaction mixture at 85-95 °C for 6 hours.
-
After the reaction is complete, cool the mixture and recover the catalyst by filtration. The filtrate contains the desired product in toluene.
-
-
Reported Yield: 97.9 - 98.1% (based on 6-ethylthio-3-hepten-2-one).[7]
Synthesis of Clethodim
The final step is the reaction of the acylated intermediate with O-(3-chloro-2-propenyl)hydroxylamine.
Protocol: Oximation to form Clethodim[8]
-
Materials:
-
5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione (in dichloromethane)
-
O-(3-Chloro-2-propenyl)hydroxylamine
-
Dichloromethane
-
-
Procedure:
-
Dissolve 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione in dichloromethane.
-
The reaction can be carried out at 20-25 °C.
-
Add O-(3-chloro-2-propenyl)hydroxylamine to the solution. The molar ratio of the cyclohexanedione derivative to the hydroxylamine (B1172632) is typically 1:1.05-1.3.
-
Stir the reaction mixture until completion.
-
After the reaction, the solvent can be removed under reduced pressure (e.g., using a falling film evaporator) to yield clethodim.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Clethodim Synthesis
| Step | Reaction | Key Reagents | Catalyst/Conditions | Reported Yield | Reference |
| 1 | Thia-Michael Addition & Aldol Condensation | 3,5-Heptadien-2-one, Ethanethiol | Triethylamine, 55-65 °C | ~92% | [4] |
| 2 | Cyclization, Hydrolysis & Decarboxylation | 6-(Ethylthio)hept-3-en-2-one, Dimethyl malonate | Sodium methoxide, Heat | - | [5] |
| 3 | Acylation | 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, Propionyl chloride | H-ZSM-5, 85-95 °C | 97-98% | [7] |
| 4 | Oximation | 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione, O-(3-Chloro-2-propenyl)hydroxylamine | 20-25 °C | - | [8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Clethodim.
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. Sethoxydim (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 3. Sethoxydim | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Ethylthio-3-hepten-2-one synthesis - chemicalbook [chemicalbook.com]
- 5. [PDF] Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN111217728A - Synthetic method of clethodim intermediate - Google Patents [patents.google.com]
- 8. CN106187841B - A kind of industrialized process for preparing of clethodim - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl Cyclohexanecarboxylate in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl cyclohexanecarboxylate (B1212342) in flavor chemistry, including its sensory profile, analytical methods for its characterization, and protocols for its evaluation.
Introduction to Methyl Cyclohexanecarboxylate in Flavor Chemistry
This compound (CAS No. 4630-82-4) is a methyl ester recognized for its contribution to the flavor profiles of various food products.[1][2] It is formally synthesized by the condensation of the carboxyl group of cyclohexanecarboxylic acid with methanol.[1] This compound is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the number 3568, and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with the number 962.[1]
With its characteristic fruity and estery notes, this compound is a versatile ingredient in the flavor industry.[3] It has been reported to be a component of Bourbon vanilla, virgin olive oil, and green olives. Its flavor profile is generally described as having berry, estery, and fruity characteristics.[3]
Data Presentation
Organoleptic Profile
The sensory characteristics of this compound are multifaceted, with descriptions ranging from fruity and sweet to cooling and floral. The perceived flavor and aroma can be influenced by the concentration of the compound and the matrix in which it is evaluated.
| Attribute | Description | Concentration/Medium |
| Odor | Fruity, berry, estery, pineapple, milky[4] | 10.00% in dipropylene glycol |
| Sweet, cooling, minty, fruity[4] | Not specified | |
| Cheese-like[1] | Not specified | |
| Taste | Cooling, fruity, ethereal, banana, musty, creamy, tropical, floral[4] | Not specified |
| Cooling, sweet, fruity, floral[4] | 20.00 ppm |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, application, and analysis in flavor chemistry.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 183.0 °C at 760.00 mm Hg[1] |
| Density | 0.990-0.999 g/mL at 25 °C[1] |
| Refractive Index | 1.439-1.447 at 20 °C[1] |
| Solubility | Insoluble in water; miscible in fat and ethanol[1] |
| Flash Point | 60 °C (140 °F) - closed cup |
Experimental Protocols
The following are detailed protocols for the sensory and instrumental analysis of this compound. These protocols are representative examples and may require optimization for specific applications.
Sensory Evaluation: Flavor Profile Analysis
This protocol outlines a method for the descriptive sensory analysis of this compound to quantify its flavor attributes.
Objective: To determine the intensity of the key flavor attributes of this compound.
Materials:
-
This compound (high purity, food grade)
-
Deionized, odor-free water
-
Glass beakers and graduated cylinders
-
Coded, lidded glass sample cups
-
Sensory evaluation software or ballots
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to discriminate between different flavor notes, and verbal fluency.
-
Train the panelists on the key flavor attributes of this compound (e.g., fruity, berry, estery, sweet, cooling, floral).
-
Provide panelists with reference standards for each attribute to anchor their intensity ratings on a standardized scale.
-
Conduct practice sessions to ensure panelist consistency and reproducibility.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if necessary, due to its low water solubility.
-
Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 5, 10, and 20 ppm).
-
Present 30 mL of each sample in coded, lidded glass cups at room temperature.
-
Include a blank sample of deionized water as a control.
Evaluation Procedure:
-
Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and temperature, in individual booths.
-
Instruct panelists to evaluate the samples in a randomized order.
-
Panelists should cleanse their palate with deionized water between samples.
-
For each sample, panelists will rate the intensity of the predetermined flavor attributes on a 15-point unstructured line scale, anchored from "none" to "very strong."
-
Collect the data using sensory evaluation software or paper ballots.
Data Analysis:
-
Analyze the intensity ratings for each attribute using Analysis of Variance (ANOVA) to determine significant differences between sample concentrations.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly.
-
Generate a spider web plot to visualize the flavor profile of this compound at different concentrations.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the odor-active components of a sample containing this compound.
Objective: To separate and identify the aroma compounds in a sample and determine which are sensorially relevant.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.
-
Mass spectrometer (MS) for compound identification.
-
Capillary GC column suitable for flavor analysis (e.g., DB-Wax or HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Helium carrier gas (high purity).
-
Sample containing this compound.
-
Microsyringe for sample injection.
GC-MS/O Conditions:
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless (1 µL injection volume)
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 230 °C.
-
Hold: 5 minutes at 230 °C.
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.2 mL/min.
-
-
Column Effluent Split:
-
Split the effluent from the GC column between the MS detector, FID, and the olfactometry port (e.g., a 1:1:1 split).
-
-
MS Detector:
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 35-350
-
-
Olfactometry Port:
-
Transfer line temperature: 250 °C
-
Humidified air flow to prevent nasal dehydration.
-
Procedure:
-
Trained sensory assessors (sniffers) will be seated at the olfactometry port.
-
Inject the sample into the GC.
-
The sniffers will continuously monitor the effluent from the olfactometry port and record the retention time, duration, and a description of any detected odor.
-
Simultaneously, the FID and MS will record the chemical data.
Data Analysis:
-
Correlate the retention times of the detected odors with the retention times of the peaks from the FID and MS.
-
Identify the compounds responsible for the odors by interpreting the mass spectra and comparing them to a spectral library.
-
Create an aromagram, a graphical representation of the odor events as a function of retention time, to visualize the odor-active regions of the chromatogram.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the sensory and instrumental analysis of this compound.
Caption: Workflow for Flavor Profile Analysis.
Caption: Workflow for GC-O Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Cyclohexanecarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for methyl cyclohexanecarboxylate (B1212342) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of methyl cyclohexanecarboxylate, particularly via Fischer esterification of cyclohexanecarboxylic acid and methanol (B129727).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to equilibrium: Fischer esterification is a reversible reaction.[1][2] | - Use a large excess of methanol, which can also serve as the solvent, to shift the equilibrium towards the product.[1][3]- Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[2] |
| Inactive or insufficient catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction. | - Ensure the catalyst is not old or degraded. Use a fresh bottle if in doubt.- Use an appropriate catalytic amount. For sulfuric acid, a small amount is typically sufficient.[1] | |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | - Ensure the reaction mixture is heated to reflux to increase the reaction rate.[1] | |
| Insufficient reaction time: The reaction may not have reached equilibrium or completion. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting material is consumed or the product concentration is no longer increasing. | |
| Presence of Unreacted Carboxylic Acid in Product | Incomplete reaction: As mentioned above, the reaction may not have gone to completion. | - See solutions for "Low or No Product Formation." |
| Ineffective work-up: The acidic starting material may not have been effectively removed during the purification process. | - During the aqueous work-up, wash the organic layer with a basic solution, such as saturated sodium bicarbonate, to neutralize and remove any unreacted cyclohexanecarboxylic acid.[1] | |
| Formation of Side Products | Dehydration of cyclohexanecarboxylic acid: At high temperatures with a strong acid catalyst, there is a possibility of side reactions. | - While less common for this specific substrate, if side products are observed, consider using a milder catalyst or slightly lower reaction temperatures, while ensuring the main reaction still proceeds. |
| Ether formation from methanol: Under strongly acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether. | - Ensure the reaction temperature is maintained at the reflux temperature of methanol and not excessively higher. | |
| Difficulty in Product Isolation | Product loss during work-up: this compound has some volatility and can be lost if evaporation is too aggressive. | - When removing the solvent (e.g., diethyl ether or ethyl acetate) after extraction, use a rotary evaporator with controlled temperature and pressure.[4] |
| Emulsion formation during extraction: The presence of unreacted starting materials or salts can sometimes lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult. | - Adding brine (saturated NaCl solution) can help to break up emulsions and improve the separation of the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of cyclohexanecarboxylic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] This reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[1]
Q2: How can I drive the Fischer esterification reaction to completion to maximize my yield?
A2: To maximize the product yield, you need to shift the reaction equilibrium to the right. This can be achieved in two primary ways:
-
Use an excess of one reactant: Typically, methanol is used in large excess as it is inexpensive and can also function as the solvent.[1][3]
-
Remove a product as it forms: Water is a byproduct of the reaction. Removing it as it is formed will drive the reaction forward. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[2]
Q3: What are the key differences between using sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) as a catalyst?
A3: Both are strong acids that effectively catalyze the Fischer esterification. Sulfuric acid is a strong dehydrating agent, which can help to remove the water byproduct. p-TsOH is a solid, which can make it easier to handle and measure. In some cases, p-TsOH is considered a milder catalyst and may lead to fewer side reactions. For some reactions, p-toluenesulfonic acid has shown higher catalytic activity than sulfuric acid at the same H+ concentration.[5]
Q4: How do I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (cyclohexanecarboxylic acid). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, a standard work-up procedure is employed. This typically involves quenching the reaction with water, extracting the product into an organic solvent (like diethyl ether or ethyl acetate), washing the organic layer with a base (e.g., sodium bicarbonate solution) to remove unreacted acid, followed by a wash with brine.[1] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed.[1] For higher purity, the crude product can be purified by distillation.
Data Presentation
The choice of catalyst can significantly impact the yield of the esterification reaction. The following table provides a comparison of different acid catalysts for the synthesis of methyl benzoate (B1203000), a structurally similar ester, which can serve as a reference for optimizing this compound synthesis.
| Catalyst Type | Catalyst Example | Benzoic Acid:Methanol (Molar Ratio) | Catalyst Loading | Temperature (°C) | Time (h) | Yield / Conversion (%) | Selectivity (%) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 1:30 | 1.5% (w/w of benzoic acid) | 65 (Reflux) | 2 | ~61% (Yield) | High |
| Heterogeneous (Resin) | Amberlyst-15 | 1:10 | 15% (w/w of benzoic acid) | 60 | 6 | >95% (Conversion) | High |
| Heterogeneous (Zeolite) | H-ZSM-5 | 1:10 | 10% (w/w of benzoic acid) | 120 | 8 | 85% (Conversion) | >99% |
| Heterogeneous (Metal Oxide) | Sulfated Zirconia | 1:10 | 10% (w/w of benzoic acid) | 65 | 5 | ~98% (Conversion) | High |
Data adapted from a comparative study on methyl benzoate synthesis and may serve as a guideline.[6]
Experimental Protocols
Key Experiment: Fischer Esterification of Cyclohexanecarboxylic Acid
This protocol provides a general method for the synthesis of this compound.
Materials:
-
Cyclohexanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add cyclohexanecarboxylic acid.
-
Add a large excess of methanol (e.g., 10-20 equivalents, which will also act as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05 equivalents) to the flask.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser and ensure a gentle flow of cooling water.
-
-
Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the product into diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Be careful to vent the separatory funnel frequently as CO₂ gas will be evolved.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Purification of Methyl Cyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of methyl cyclohexanecarboxylate (B1212342) from a typical reaction mixture, such as that obtained from a Fischer esterification reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Low yield of methyl cyclohexanecarboxylate after aqueous workup.
-
Possible Cause 1: Incomplete Extraction. The product may not have been fully extracted from the aqueous layer.
-
Solution: Perform at least three extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Ensure vigorous mixing during extraction to maximize partitioning of the ester into the organic phase.
-
-
Possible Cause 2: Hydrolysis of the Ester. If the aqueous washes are too basic or acidic and are in contact with the product for an extended period, the ester may hydrolyze back to cyclohexanecarboxylic acid and methanol (B129727).
-
Solution: Use a saturated sodium bicarbonate solution for the basic wash, which is a mild base. Avoid prolonged exposure of the organic layer to aqueous solutions. Work efficiently and proceed to the drying step promptly.
-
-
Possible Cause 3: Emulsion Formation. A stable emulsion between the organic and aqueous layers can trap the product, leading to its loss during separation.
Issue 2: Presence of unreacted cyclohexanecarboxylic acid in the final product.
-
Possible Cause: Incomplete removal of the acidic starting material during the workup.
-
Solution 1: Thorough Basic Wash. Wash the organic layer meticulously with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) (e.g., 1M) to convert the carboxylic acid into its water-soluble sodium salt.[3] Perform multiple washes and check the pH of the final aqueous wash to ensure it is basic.
-
Solution 2: Distillation. If the acidic impurity persists, fractional distillation can be effective in separating the higher-boiling cyclohexanecarboxylic acid from the more volatile this compound.
-
Issue 3: Presence of methanol in the final product.
-
Possible Cause: Insufficient removal of the excess alcohol used in the esterification reaction.
-
Solution 1: Aqueous Washes. Methanol is highly soluble in water. Washing the organic layer several times with water will effectively remove residual methanol.[4]
-
Solution 2: Distillation. The significant difference in boiling points between methanol and this compound allows for easy separation by simple or fractional distillation.
-
Issue 4: The purified product is not clear and colorless.
-
Possible Cause: Presence of non-volatile impurities or colored byproducts from the reaction.
-
Solution 1: Activated Carbon Treatment. If the discoloration is due to minor impurities, you can treat the product with a small amount of activated charcoal, followed by filtration.
-
Solution 2: Flash Column Chromatography. For more significant colored impurities, purification by flash column chromatography is recommended. A non-polar eluent system, such as ethyl acetate (B1210297)/hexanes, should effectively separate the less polar ester from more polar colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture from a Fischer esterification?
A1: The most common impurities are unreacted starting materials: cyclohexanecarboxylic acid and methanol. Water is also present as a byproduct of the reaction.[5][6] Depending on the reaction conditions, side products from dehydration or other side reactions of the alcohol could also be present in trace amounts.
Q2: How can I effectively remove the water produced during the Fischer esterification?
A2: To drive the equilibrium towards the formation of the ester, water should be removed. This can be achieved by:
-
Using a Dean-Stark apparatus during the reaction to azeotropically remove water with a solvent like toluene.[4][6]
-
Employing a large excess of the alcohol (methanol) to shift the equilibrium.[7]
-
Using a drying agent, such as molecular sieves, in the reaction mixture.[7]
Q3: What is the best method to confirm the purity of my final product?
A3: A combination of techniques is recommended for purity assessment:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Gas Chromatography (GC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl peak (around 1735 cm⁻¹) and the absence of a broad hydroxyl peak from the carboxylic acid (around 2500-3300 cm⁻¹) indicate a successful reaction and purification.
Q4: I am having trouble with emulsion formation during the extraction. What can I do?
A4: Emulsion formation is a common issue when working with esters that have surfactant-like properties.[1][8] To combat this:
-
Avoid vigorous shaking of the separatory funnel; gentle inversions are often sufficient for extraction.[1]
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps to break the emulsion.[1]
-
In persistent cases, allowing the mixture to stand for a longer period or gently warming it can help. Filtering the emulsified layer through a bed of Celite can also be effective.[2]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 25°C) |
| This compound | 142.20[9] | 183[9] | 0.995 |
| Cyclohexanecarboxylic acid | 128.17 | 232-233 | 1.033 |
| Methanol | 32.04 | 64.7 | 0.792 |
Table 2: Boiling Point of this compound at Reduced Pressure
| Pressure (mmHg) | Boiling Point (°C) |
| 10 | 70-75 |
| 49 | 109 |
Experimental Protocols
Protocol 1: Purification by Extraction
This protocol is designed to remove acidic impurities (unreacted cyclohexanecarboxylic acid) and water-soluble impurities (methanol, acid catalyst).
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a solvent, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate). If no solvent was used, dissolve the crude product in an equal volume of diethyl ether.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Sodium Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution. Mix gently and vent. A gas (CO₂) will be evolved if there is unreacted acid. Continue to mix until gas evolution ceases. Allow the layers to separate and drain the aqueous layer. Repeat this wash.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This wash helps to remove residual water from the organic layer and break any emulsions. Mix gently, allow the layers to separate, and drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Fractional Distillation
This method is effective for separating the product from less volatile (e.g., unreacted carboxylic acid) and more volatile (e.g., residual methanol) impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient. Ensure all glassware is dry and the joints are well-sealed.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation under Reduced Pressure: Apply a vacuum and begin to heat the distillation flask gently.
-
Collect Fractions:
-
Discard the initial fraction, which will contain any low-boiling impurities.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (see Table 2).
-
Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.
-
Protocol 3: Purification by Flash Column Chromatography
This technique is useful for removing non-volatile or colored impurities.
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) is a good starting point.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Synthesis with Methyl Cyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl cyclohexanecarboxylate (B1212342) in Grignard synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: The most common cause for a Grignard reaction failing to initiate is the presence of moisture or other protic sources, which quench the highly basic Grignard reagent. The magnesium metal surface may also be passivated by a layer of magnesium oxide.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Anhydrous solvents (typically diethyl ether or THF) are essential. Ensure reagents are stored and handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Activate Magnesium: The magnesium turnings can be activated to expose a fresh reactive surface.
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod in the reaction flask (do not puncture the flask).
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas bubbles indicates activation.
-
-
Initiate with Heat: Gentle warming with a heat gun or water bath can often start the reaction. Be prepared to cool the reaction if it becomes too vigorous.
Q2: I recovered a significant amount of my starting material, methyl cyclohexanecarboxylate. Why did this happen?
A2: Recovering the starting ester typically points to two main issues: a failed Grignard reagent or a competing side reaction where the Grignard reagent acts as a base instead of a nucleophile.
Possible Causes & Solutions:
-
Failed Grignard Reagent: Your Grignard reagent may not have formed or was quenched before reacting with the ester (See Q1).
-
Enolate Formation: The Grignard reagent can act as a base and deprotonate the acidic α-proton (the proton on the carbon adjacent to the carbonyl group) of the ester, forming an enolate. Upon acidic workup, this enolate is protonated, regenerating the starting ester. This side reaction is particularly prevalent with sterically hindered (bulky) Grignard reagents.
-
Solution: If possible, use a less sterically hindered Grignard reagent. Alternatively, using cerium(III) chloride (CeCl₃) as an additive can enhance the nucleophilicity of the Grignard reagent and favor the desired addition reaction over enolization.
-
Q3: My main product is a secondary alcohol, not the expected tertiary alcohol. What reaction is causing this?
A3: The formation of a secondary alcohol indicates that the Grignard reagent has reduced the ester's carbonyl group.
Cause & Solution:
-
Reduction Side Reaction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can act as a reducing agent. The reaction proceeds through a cyclic six-membered transition state where a hydride (H⁻) is transferred from the Grignard reagent to the carbonyl carbon.[3]
-
Solution: If reduction is a significant issue, select a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Q4: I isolated a ketone instead of the tertiary alcohol. Why didn't the reaction go to completion?
A4: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate.[1][4] Isolation of this ketone means the second addition of the Grignard reagent did not occur.
Cause & Solution:
-
Insufficient Grignard Reagent: Esters require at least two equivalents of the Grignard reagent to form a tertiary alcohol.[5] Using only one equivalent will preferentially yield the ketone, which is generally more reactive than the starting ester, leading to a mixture of ketone, tertiary alcohol, and unreacted ester.[6]
-
Solution: Always use a slight excess (e.g., 2.1-2.5 equivalents) of the Grignard reagent to ensure the reaction goes to completion and consumes the ketone intermediate.
-
Data Presentation: Impact of Steric Hindrance on Reaction Pathway
The choice of Grignard reagent significantly impacts the outcome of the reaction. As the steric bulk of the Grignard reagent increases, its ability to act as a nucleophile at the carbonyl carbon decreases, while its tendency to act as a base (leading to enolization) increases.
| Grignard Reagent (R-MgX) | R Group Structure | Primary Reaction Pathway | Typical Side Product(s) | Expected Tertiary Alcohol Yield |
| Methyl magnesium bromide | CH₃- | 1,2-Addition | Minimal | High |
| Ethyl magnesium bromide | CH₃CH₂- | 1,2-Addition | Reduction (minor) | Good to High |
| Isopropyl magnesium bromide | (CH₃)₂CH- | 1,2-Addition & Reduction | Reduction, Enolization | Moderate |
| tert-Butyl magnesium chloride | (CH₃)₃C- | Enolization & Reduction | Starting Material, Reduced Alcohol | Very Low to None |
Note: Yields are qualitative and can be influenced by specific reaction conditions such as temperature and solvent.
Experimental Protocols
General Protocol for the Synthesis of Dicyclohexyl(methyl)methanol
This protocol describes the reaction of this compound with cyclohexylmagnesium bromide. Caution: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All operations must be conducted under an inert atmosphere using anhydrous techniques.
1. Preparation of the Grignard Reagent (Cyclohexylmagnesium Bromide)
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Prepare a solution of bromocyclohexane (B57405) (2.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (~10%) of the bromocyclohexane solution to the magnesium. The reaction should initiate, indicated by bubble formation and a gentle reflux of the ether. If it doesn't start, gently warm the flask.
-
Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the reagent.
2. Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.
3. Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This is an exothermic process.
-
Continue adding the NH₄Cl solution until the aqueous layer is clear and the magnesium salts are dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude tertiary alcohol by column chromatography or distillation.
Visualizations
Reaction Pathways in Grignard Synthesis
Caption: Competing reaction pathways for Grignard synthesis with an ester.
General Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Methyl Cyclohexanecarboxylate Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the distillation of methyl cyclohexanecarboxylate (B1212342).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the distillation of methyl cyclohexanecarboxylate in a question-and-answer format.
Q1: My distillation is proceeding very slowly, or not at all. What are the likely causes?
A1: Several factors can lead to a slow or stalled distillation. Here are the primary aspects to investigate:
-
Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient vacuum. Check all connections, seals, and glassware for leaks. A common issue is poorly sealed joints, which can be remedied by ensuring they are properly greased and clamped.
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the given pressure. Gradually increase the temperature, but be careful not to overheat, which can lead to decomposition.
-
Flooding of the Column: If you are using a fractionating column, excessive heating can cause the column to flood with condensate, preventing vapor from rising. If you observe this, reduce the heating rate to allow the column to equilibrate.
-
Bumping of the Liquid: Uneven boiling, or "bumping," can disrupt the distillation process. Ensure you are using boiling chips or a magnetic stirrer to promote smooth boiling.
Q2: The temperature reading on my thermometer is fluctuating, and I'm not getting a stable boiling point. Why is this happening?
A2: Temperature fluctuations typically indicate an unstable distillation process. Consider the following:
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head. The top of the bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Pressure Fluctuations: An unstable vacuum will cause the boiling point to change, leading to temperature fluctuations. Check your vacuum source and system for leaks or other issues causing pressure instability.[1]
-
Presence of Volatile Impurities: If your crude product contains significant amounts of lower-boiling impurities (e.g., residual methanol), you may observe an initial lower boiling point that gradually rises as the impurity is removed.
Q3: My purified this compound is discolored (yellow or brown). What causes this, and how can I prevent it?
A3: Discoloration of esters during distillation is often a sign of decomposition.
-
Thermal Decomposition: this compound can decompose at high temperatures. If the distillation is performed at atmospheric pressure (boiling point ~183 °C), thermal degradation is more likely.[2][3][4] Using a vacuum lowers the boiling point and minimizes the risk of decomposition.
-
Acidic Residues: Traces of acid catalyst (e.g., sulfuric acid) from the esterification reaction can cause charring and discoloration at elevated temperatures. It is crucial to neutralize and wash the crude ester thoroughly before distillation.
Q4: I am experiencing a low yield of purified product. What are the potential reasons?
A4: Low recovery can be attributed to several factors throughout the purification process:
-
Product Loss During Workup: Ensure efficient extraction and minimal loss during the pre-distillation washing and drying steps. Emulsion formation during washing can lead to significant product loss. To combat this, you can add brine (saturated NaCl solution) to help break the emulsion.
-
Leaks in the Distillation Apparatus: A poor seal in your distillation setup can lead to the loss of product vapor.
-
Incomplete Distillation: Ensure the distillation is run to completion and that all the product has been collected. Monitor the temperature and distillation rate to determine the endpoint.
-
Hold-up in the Fractionating Column: If using a packed fractionating column, a significant amount of product can wet the packing material and be lost.
Q5: How can I effectively remove the unreacted cyclohexanecarboxylic acid from my crude product?
A5: Unreacted carboxylic acid can be removed by a simple acid-base extraction before distillation.
-
Alkaline Wash: Wash the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Be sure to vent the separatory funnel frequently, as carbon dioxide gas is evolved when using bicarbonate. The ester can then be hydrolyzed by dilute alkali, so it is important to perform this wash gently and without excessive contact time.[5][6]
Quantitative Data
The following table summarizes the boiling points of this compound and common related substances at various pressures. This data is essential for planning and monitoring the distillation process.
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C @ mmHg) |
| This compound | 183 | 70-75 @ 10; 89 @ 0.8 |
| Cyclohexanecarboxylic Acid | 232-233 | 131 @ 20; 110 @ 8; 63-67 @ <1 |
| Methanol | 64.7 | 15 @ 76 (0.1 atm) |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the purification of this compound by vacuum distillation.
1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual cyclohexanecarboxylic acid. Vent the funnel frequently. ii. Water to remove any remaining salts. iii. Brine (saturated aqueous NaCl) to aid in the removal of water. c. Drain the organic layer into a clean, dry Erlenmeyer flask. d. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). e. Filter the dried ester to remove the drying agent.
2. Distillation Apparatus Setup: a. Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). b. Add a magnetic stir bar or boiling chips to the distillation flask containing the crude ester. c. Ensure all glass joints are lightly greased and securely clamped to prevent vacuum leaks. d. Place a thermometer with the bulb positioned correctly in the distillation head. e. Connect the apparatus to a vacuum source with a trap cooled by a dry ice/acetone bath or a cold finger to protect the pump.
3. Distillation Procedure: a. Begin stirring the crude ester. b. Slowly and carefully apply the vacuum. c. Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle. d. Collect any low-boiling fractions (e.g., residual solvent) separately. e. As the temperature approaches the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product. f. Collect the fraction that distills at a stable temperature. g. Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation. h. Allow the apparatus to cool completely before carefully releasing the vacuum.
Mandatory Visualizations
Troubleshooting Logic for this compound Distillation
Caption: Troubleshooting workflow for common distillation problems.
Experimental Workflow for this compound Purification
Caption: Purification workflow from crude product to pure ester.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. This compound | 4630-82-4 [chemicalbook.com]
- 3. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of methyl cyclohexanecarboxylate (B1212342).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of methyl cyclohexanecarboxylate challenging?
Separating geometric isomers like the cis and trans forms of this compound is difficult because they possess identical molecular weights and functional groups.[1] This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like distillation or chromatography a significant challenge.[1][2] The key to separation lies in exploiting the subtle differences in their three-dimensional shapes. The trans isomer is generally more linear and rigid, while the cis isomer is less so, and these conformational differences can be leveraged by specific analytical techniques.[1]
Q2: What are the most common and effective methods for separating these isomers?
The most effective separation method depends on the scale and required purity of the final product.[3]
-
For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power.[3][4]
-
For Larger-Scale Separation: Fractional distillation can be attempted, but it is often inefficient due to the close boiling points of the isomers.[3][5] Techniques such as fractional crystallization, which relies on differences in solubility, may also be explored.[3]
Q3: Is it possible to separate the isomers using fractional distillation?
While possible in principle, separation by fractional distillation is often difficult for cis/trans isomers because their boiling points are typically very close.[3] To achieve any meaningful separation, highly efficient methods are required, such as using a long fractionating column with high-efficiency packing material (e.g., Vigreux), optimizing the reflux ratio, and performing the distillation under reduced pressure (vacuum distillation) to potentially magnify the small difference in boiling points.[3]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for separating geometric isomers. However, achieving baseline resolution can require careful method development.
Problem: My HPLC analysis shows broad or overlapping peaks for the cis and trans isomers.
Answer: Poor chromatographic resolution is a common issue that can be addressed by systematically optimizing several parameters.
-
How can I improve peak resolution by adjusting the mobile phase?
-
Optimize Solvent Ratio: The polarity of the mobile phase is critical. Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724), methanol) to the non-polar phase (e.g., hexane) in normal-phase HPLC, or to the aqueous phase in reversed-phase HPLC.[3] A shallower gradient or an isocratic elution with a lower percentage of the stronger solvent can increase retention times and improve separation.[3]
-
Test Different Modifiers: The choice of organic modifier can significantly impact selectivity. If acetonitrile doesn't provide adequate separation, try methanol (B129727) or isopropanol, or a combination of these solvents.[1]
-
-
What if optimizing the mobile phase is not enough?
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical parameter. Standard C18 columns are a good starting point for reversed-phase, but other stationary phases may offer different selectivity for geometric isomers.[3][6] Consider columns that provide shape selectivity, such as phenyl-hexyl or PFP (pentafluorophenyl) columns.[4][7]
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance resolution between isomers.[4] Conversely, increasing the temperature can improve peak shape and efficiency, so it is a parameter worth exploring.
-
Detailed Experimental Protocol: HPLC Separation
This protocol provides a starting point for developing a separation method for this compound isomers using reversed-phase HPLC.
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[8]
-
-
HPLC System and Conditions:
-
Use a standard HPLC system equipped with a UV detector.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.[3]
-
Run the analysis for a sufficient duration to allow for the elution of both isomers.
-
Data Presentation: Recommended HPLC Starting Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | A phenyl-hexyl or PFP column may offer better selectivity.[4][7] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) | The optimal ratio must be determined empirically.[3] |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and run time. |
| Column Temp. | 25°C - 35°C | Temperature can influence selectivity.[1][4] |
| Detector | UV at 215 nm | This compound has a weak chromophore. |
| Injection Vol. | 10 µL |
Visualization: HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Troubleshooting Guide: Gas Chromatography (GC)
GC is an excellent choice for the analysis of volatile compounds like this compound and can provide high-resolution separation of its isomers.[2]
Problem: My GC analysis shows co-elution of the cis and trans isomers.
Answer: Co-elution in GC can typically be resolved by optimizing the column and temperature program.
-
How can I improve separation with my existing column?
-
Optimize Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) will increase the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting isomers.[4] Starting at a lower initial oven temperature can also enhance resolution at the beginning of the chromatogram.
-
-
What should I do if the temperature program is not enough?
-
Select a Different Stationary Phase: The choice of stationary phase is the most critical factor for GC resolution. For geometric isomers, a more polar stationary phase often provides better selectivity. If a standard non-polar phase (like a DB-1 or HP-5) is not working, try an intermediate polarity column (e.g., DB-17 or HP-50+) or a polar phase like a wax column (e.g., DB-WAX).[4][9]
-
Use a Longer Column: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve the resolution of difficult separations.[2]
-
Detailed Experimental Protocol: GC Separation
-
Sample Preparation:
-
Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100-500 µg/mL.
-
-
GC System and Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C. A split injection (e.g., 50:1 split ratio) is common for analytical-scale work.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Program: Start with an initial temperature of ~50-70°C, hold for 1-2 minutes, then ramp at 5°C/min to a final temperature of ~150°C. This program should be optimized.
-
Detector: Flame Ionization Detector (FID) is standard for hydrocarbons and esters, typically operated at 250-300°C.
-
Data Presentation: Recommended GC Columns and Conditions
| Parameter | Recommended Setting | Notes |
| Column Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) | Good starting point. |
| Polyethylene Glycol (e.g., DB-WAX) | A polar phase may provide better selectivity for isomers.[9] | |
| Column Dim. | 30 m length x 0.25 mm ID x 0.25 µm film thickness | A 60 m column can be used for higher resolution.[2] |
| Oven Program | 70°C (1 min), ramp 5°C/min to 150°C | Slow ramp rates are crucial for separating isomers.[4] |
| Carrier Gas | Helium | Constant flow at ~1.5 mL/min. |
General Experimental Workflow
The overall process for separating and analyzing the cis and trans isomers of this compound involves a primary separation step followed by analysis to confirm purity.
Caption: General workflow for separation and analysis of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. isomers! - Chromatography Forum [chromforum.org]
- 7. welch-us.com [welch-us.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
removing unreacted starting materials from methyl cyclohexanecarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from methyl cyclohexanecarboxylate (B1212342), a common step following its synthesis via Fischer esterification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
-
Question: I am observing a persistent emulsion layer between the organic and aqueous phases during the sodium bicarbonate wash of my crude methyl cyclohexanecarboxylate. How can I resolve this?
-
Answer: Emulsion formation is a common issue when washing crude ester mixtures, especially after a basic wash which can form salts that act as surfactants. Here are several strategies to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes). Sometimes, the layers will separate on their own.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel in a circular motion instead of vigorous shaking. This can help the droplets coalesce without re-forming the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsified layer.
-
Solvent Addition: Add a small amount of the organic solvent used for the extraction (e.g., diethyl ether or ethyl acetate) to dilute the organic phase, which may help break the emulsion.
-
Issue 2: Low Yield of Purified this compound
-
Question: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors during the reaction and purification process. Consider the following:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider using a large excess of one reactant (typically the less expensive one, in this case, methanol) or removing water as it is formed (e.g., using a Dean-Stark apparatus).[1]
-
Losses During Extraction: Ensure that the pH of the aqueous layer is sufficiently basic (pH > 8) during the bicarbonate wash to fully deprotonate and remove the unreacted cyclohexanecarboxylic acid. Also, perform multiple extractions with the organic solvent to ensure all the ester is recovered from the aqueous phase.
-
Losses During Distillation: If the boiling point difference between your product and impurities is small, you may be losing product in the forerun or the residue. Use a fractionating column for better separation and ensure your distillation apparatus is well-insulated.
-
Premature Product Collection During Distillation: Ensure that the temperature at the distillation head has stabilized at the boiling point of this compound before collecting the main fraction.
-
Issue 3: Water Contamination in the Final Product
-
Question: My final this compound is cloudy, suggesting water contamination. How can I effectively dry my product?
-
Answer: Cloudiness is a clear indication of residual water. To ensure a dry product:
-
Use a Drying Agent: After the aqueous washes, dry the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together and swirls freely in the solution.
-
Sufficient Drying Time: Allow the organic solution to stand over the drying agent for at least 10-15 minutes with occasional swirling.
-
Brine Wash Before Drying: Before adding the drying agent, wash the organic layer with a saturated brine solution. This will remove the bulk of the dissolved water and make the final drying step more efficient.
-
Proper Filtration: Filter the drying agent completely before removing the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are the unreacted starting materials: cyclohexanecarboxylic acid and methanol (B129727). Other potential impurities include the acid catalyst (e.g., sulfuric acid) and water, which is a byproduct of the esterification reaction.[2]
Q2: Why is a basic wash necessary during the workup?
A2: A basic wash, typically with a solution of sodium bicarbonate or sodium carbonate, is essential to neutralize the acidic catalyst (e.g., sulfuric acid) and to convert the unreacted cyclohexanecarboxylic acid into its water-soluble carboxylate salt.[2] This allows for its easy removal from the organic layer, which contains the desired ester.
Q3: How do I choose between distillation and flash chromatography for purification?
A3: The choice depends on the nature of the impurities.
-
Distillation is effective when the boiling points of the impurities are significantly different from that of this compound. Given the boiling points of methanol (64.7 °C), this compound (183 °C), and cyclohexanecarboxylic acid (232-233 °C), distillation is a highly effective method for separating these components.[2][3][4]
-
Flash chromatography is more suitable for removing impurities with similar boiling points to the product or for removing non-volatile impurities. It is generally a more time-consuming and expensive technique than distillation for this specific purification.
Q4: Can I use other drying agents besides magnesium sulfate or sodium sulfate?
A4: Yes, other drying agents like calcium chloride (CaCl₂) can be used. However, be cautious as some drying agents can react with certain functional groups. For esters, anhydrous magnesium sulfate and sodium sulfate are generally safe and effective choices.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile compounds, providing a clear indication of the purity and the identity of any remaining impurities.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester and to detect the presence of starting materials or other impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretch around 1735 cm⁻¹ and the absence of a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) can indicate the formation of the ester and the removal of the carboxylic acid starting material.
Data Presentation
The following table summarizes representative data for the purification of this compound using different techniques. The actual yields and purity will depend on the specific reaction conditions and the care taken during the purification process.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Liquid-Liquid Extraction | 85-95% | >90% | Primarily removes acidic and water-soluble impurities. |
| Fractional Distillation | 70-85% | >98% | Highly effective for separating components with different boiling points. |
| Flash Chromatography | 60-80% | >99% | Used for high-purity applications or when distillation is not effective. |
Note: The values presented are typical for Fischer esterification and subsequent purification of similar esters and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove the acid catalyst and unreacted starting materials from the crude reaction mixture.
-
Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Dilution: Dilute the mixture with an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate (B1210297) (typically 2-3 volumes of the reaction mixture).
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to the organic layer in the separatory funnel. Swirl gently at first, and be sure to vent frequently as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until no more gas evolution is observed. Shake gently for 1 minute, allow the layers to separate, and drain the aqueous layer. Repeat this wash one more time.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This will help to remove the bulk of the dissolved water in the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Solvent Removal: Filter the dried organic layer into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is used to purify the crude this compound obtained after the initial workup.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle as the heat source and add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Charging the Flask: Transfer the crude this compound to the distillation flask.
-
Distillation:
-
Begin heating the flask gently.
-
Collect the first fraction (forerun) which will primarily consist of any remaining low-boiling solvent and methanol (boiling point ~65 °C).
-
As the temperature rises and stabilizes at the boiling point of this compound (~183 °C), change the receiving flask to collect the pure product.
-
Continue collecting the fraction until the temperature begins to drop or rise significantly, indicating that the product has been distilled.
-
-
Residue: The higher-boiling unreacted cyclohexanecarboxylic acid (boiling point ~232-233 °C) will remain in the distillation flask.
-
Analysis: Analyze the collected fractions to determine their purity.
Protocol 3: Purification by Flash Column Chromatography
This protocol is an alternative for achieving very high purity.
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A common system for esters is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying gentle air pressure to the top of the column to increase the flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Experimental Workflow for Purification of this compound
References
Technical Support Center: Methyl Cyclohexanecarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl cyclohexanecarboxylate (B1212342), with a particular focus on the challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of methyl cyclohexanecarboxylate, offering potential causes and recommended solutions.
Issue 1: Low or Incomplete Conversion of Cyclohexanecarboxylic Acid
Q: My reaction is not going to completion, and I have a significant amount of unreacted cyclohexanecarboxylic acid. What are the common causes and how can I improve the conversion?
A: Low conversion in the Fischer esterification of cyclohexanecarboxylic acid is a common issue, primarily due to the reversible nature of the reaction.[1][2] Several factors can contribute to this problem, especially during scale-up.
Potential Causes and Solutions:
-
Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[3][4] To drive the reaction towards the product side, the equilibrium must be shifted.
-
Use of Excess Methanol (B129727): Employing a large excess of methanol can significantly increase the conversion rate by shifting the equilibrium according to Le Chatelier's principle.[1] In a laboratory setting, methanol can often be used as the solvent.
-
Water Removal: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester.[1] At a larger scale, efficient water removal is critical. This can be achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by using desiccants such as molecular sieves.[4][5]
-
-
Insufficient Catalysis: An inadequate amount or inappropriate type of acid catalyst can lead to slow reaction rates.
-
Catalyst Loading: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used.[5]
-
Catalyst Choice: While homogeneous catalysts like H₂SO₄ are effective, they can be corrosive and difficult to remove at scale.[6] Consider using solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), which can be more easily separated from the reaction mixture.[5]
-
-
Sub-optimal Reaction Temperature: The reaction temperature affects the rate of reaction.
-
Temperature Control: Ensure the reaction is heated to a gentle reflux.[3] However, excessively high temperatures can lead to side reactions.
-
-
Poor Mixing at Scale: In larger reactors, inefficient mixing can lead to localized concentration and temperature gradients, hindering the reaction.
Issue 2: Formation of Impurities and Dark-Colored Byproducts
Q: The color of my reaction mixture is turning dark brown or black, and I am observing unexpected impurities in my final product. What could be causing this?
A: The formation of colored impurities and byproducts can be exacerbated during scale-up due to longer reaction times and potential for localized overheating.
Potential Causes and Solutions:
-
Dehydration and Elimination Reactions: Although less common for cyclohexanecarboxylic acid compared to other substrates, strong acid catalysts at high temperatures can potentially promote side reactions.
-
Overheating: Localized overheating against the reactor walls can cause decomposition of starting materials or products.[7]
-
Contaminants in Starting Materials: Impurities in the cyclohexanecarboxylic acid or methanol can lead to side reactions. Ensure the purity of your starting materials before beginning the synthesis.
Issue 3: Difficulties in Product Purification
Q: I am struggling to obtain pure this compound after the reaction. What are the best practices for purification, especially at a larger scale?
A: Purification is a critical step, and its difficulty can increase with the scale of the synthesis.
Potential Causes and Solutions:
-
Residual Acid Catalyst: The acid catalyst must be completely removed to prevent ester hydrolysis during storage.
-
Separation of Excess Methanol: If a large excess of methanol was used, it needs to be efficiently removed.
-
Distillation: Methanol can be removed by distillation. At a larger scale, this is typically done using a distillation column.
-
-
Separation from Byproducts: High-boiling impurities can be difficult to separate from the product.
-
Vacuum Distillation: The final product is often purified by fractional distillation under reduced pressure.[8] This allows for the separation of the ester from less volatile impurities at a lower temperature, preventing product decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Flammability: Methanol is a flammable solvent. When used in large quantities, appropriate measures must be taken to prevent ignition sources.[10]
-
Corrosivity: Strong acid catalysts like sulfuric acid are corrosive. Proper personal protective equipment (PPE) and handling procedures are essential.
-
Exothermic Reactions: While Fischer esterification is generally not violently exothermic, the neutralization step with a base can generate heat. This needs to be managed, especially in large reactors, to avoid a runaway reaction.[6]
Q2: How does the choice of reactor affect the scale-up of this synthesis?
A2: The choice of reactor is critical for successful scale-up.
-
Batch Reactors: For moderate scales, a well-agitated, jacketed batch reactor is common. The jacket allows for precise temperature control (both heating and cooling).
-
Continuous Reactors: For very large-scale industrial production, a continuous process using a packed bed reactor with a solid acid catalyst can be more efficient.[7] This approach allows for better control over reaction conditions and can simplify product separation.
Q3: Can I use a different alcohol for this esterification?
A3: Yes, the Fischer esterification is a general method. However, the reaction rate can be affected by the steric hindrance of the alcohol. Primary alcohols like methanol and ethanol (B145695) react most readily.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting carboxylic acid.[3]
-
Gas Chromatography (GC): To quantify the formation of the ester product and the consumption of the starting material.
Data Presentation
Table 1: Illustrative Effect of Methanol Excess on Conversion Rate
| Molar Ratio (Cyclohexanecarboxylic Acid : Methanol) | Illustrative Conversion (%) |
| 1 : 1 | ~60-70% |
| 1 : 5 | ~85-95% |
| 1 : 10 (or as solvent) | >95% |
Note: These are illustrative values for a typical Fischer esterification and actual results may vary based on reaction conditions.[5]
Table 2: Comparison of Common Acid Catalysts
| Catalyst | Type | Advantages | Disadvantages on Scale-Up |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High catalytic activity, low cost.[5] | Corrosive, difficult to separate from the product, potential for side reactions.[6] |
| p-Toluenesulfonic Acid (TsOH) | Homogeneous | Solid, easier to handle than H₂SO₄.[5] | Similar separation and corrosion issues as H₂SO₄. |
| Amberlyst-15 (Ion-Exchange Resin) | Heterogeneous | Easily filtered and reused, less corrosive. | Lower catalytic activity may require higher temperatures or longer reaction times. |
Experimental Protocols
Protocol 1: Scalable Fischer Esterification of Cyclohexanecarboxylic Acid
This protocol describes a method suitable for laboratory scale that can be adapted for pilot plant production.
Materials:
-
Cyclohexanecarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene (for larger scale with Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Reaction Setup:
-
Lab Scale (up to 100g): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanecarboxylic acid and an excess of methanol (e.g., 5-10 molar equivalents).
-
Pilot Scale (>1kg): Charge a jacketed glass-lined reactor with cyclohexanecarboxylic acid, methanol, and toluene. Equip the reactor with a Dean-Stark trap and a condenser.
-
-
Catalyst Addition:
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred reaction mixture.
-
-
Reaction:
-
Heat the mixture to a gentle reflux. For the pilot scale setup, the water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.
-
Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed (typically 2-6 hours).
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Transfer the mixture to a separatory funnel (or a suitable work-up vessel for larger scale) and dilute with diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the sulfuric acid catalyst.
-
Wash the organic layer with brine to remove residual water-soluble components.[1]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation to obtain the final product.[8]
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting low conversion in esterification.
Caption: Fischer esterification signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. process-technology-online.com [process-technology-online.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. google.com [google.com]
Technical Support Center: Identifying Impurities in Methyl Cyclohexanecarboxylate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in methyl cyclohexanecarboxylate (B1212342).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in methyl cyclohexanecarboxylate?
A1: Potential impurities in this compound can originate from the synthesis process, which typically involves the esterification of cyclohexanecarboxylic acid with methanol.[1] Common impurities may include:
-
Unreacted Starting Materials:
-
Cyclohexanecarboxylic acid
-
Methanol
-
-
Byproducts from Side Reactions:
-
Dicyclohexyl ether (from a side reaction of the starting materials)
-
Methyl 1-cyclohexene-1-carboxylate (from potential dehydration reactions)[2]
-
-
Isomers:
-
Positional isomers if substituted cyclohexanecarboxylic acids are used as starting materials.[3]
-
-
Solvent Residues:
-
Other solvents used during synthesis or purification.
-
Q2: What is the expected mass spectrum for pure this compound?
A2: In electron ionization (EI) GC-MS, this compound (molecular weight: 142.2 g/mol ) will fragment in a characteristic pattern.[4][5] The mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 142.[4] Key fragment ions can be found in the table below.
Q3: Why am I not seeing the molecular ion peak (m/z 142) for this compound?
A3: While a molecular ion peak at m/z 142 is expected, its intensity can sometimes be low or absent in electron ionization (EI) mass spectrometry due to extensive fragmentation of the molecule upon ionization.[6] If the molecular ion peak is not observed, identification should be based on the presence of characteristic fragment ions.
Q4: Do I need to derivatize my sample before GC-MS analysis?
A4: For the analysis of this compound itself, derivatization is not necessary. However, if you are specifically looking for acidic impurities like unreacted cyclohexanecarboxylic acid, derivatization to a more volatile ester (e.g., a pentafluorobenzyl ester) can improve its chromatographic behavior and sensitivity.[7][8] This is because carboxylic acids can exhibit poor peak shape (tailing) and low volatility in GC analysis.[9]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing) for this compound
-
Possible Cause: Active sites in the GC system (injector liner, column) can interact with the polar ester group, causing peak tailing.[6][10]
-
Solution:
-
Liner Deactivation/Replacement: Use a deactivated liner or replace the current liner if it's old or contaminated.
-
Column Conditioning: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[6]
-
Column Trimming: Trim the first few centimeters of the GC column to remove any active sites that may have accumulated.[6]
-
Problem 2: Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination from previous injections, the syringe, or the carrier gas.
-
Solution:
-
System Bakeout: Run a high-temperature bakeout of the injector and column to remove contaminants.
-
Solvent Blanks: Inject a solvent blank to confirm that the ghost peaks are not originating from your sample.
-
Syringe Cleaning: Thoroughly clean the syringe with an appropriate solvent or replace it.
-
Carrier Gas Purity: Ensure high-purity carrier gas and that gas purifiers are functioning correctly.
-
Problem 3: Low or No Signal for the Analyte
-
Possible Cause: Issues with sample preparation, injection, or the MS detector.[6][11]
-
Solution:
-
Sample Concentration: Verify that the sample concentration is appropriate for the instrument's sensitivity.
-
Injector Check: Ensure the injector is functioning correctly and that there are no leaks.[12]
-
MS Detector Tuning: Check the MS detector's tune report to ensure it is sensitive and calibrated correctly.[6] If necessary, perform a tune.
-
Problem 4: Difficulty in Identifying Unknown Peaks
-
Possible Cause: The mass spectrum of the unknown peak does not match any library entries, or multiple components are co-eluting.
-
Solution:
-
Manual Interpretation: Attempt to manually interpret the mass spectrum by looking for characteristic fragment ions and neutral losses.
-
Chromatographic Resolution: Optimize the GC temperature program (e.g., use a slower ramp rate) to improve the separation of co-eluting peaks.
-
Library Search: Ensure you are using a comprehensive and up-to-date mass spectral library, such as the NIST library.[13]
-
Data Presentation
Table 1: Key Mass-to-Charge Ratios (m/z) for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) | Key Fragment Ions (m/z) | Notes |
| This compound | 142.20 | 142 | 55, 87, 83, 110[4] | The base peak is often m/z 55. |
| Cyclohexanecarboxylic Acid | 128.17 | 128 | 111, 83, 39, 129, 81[14] | May require derivatization for good chromatography. |
| Methanol | 32.04 | 32 | 31, 29 | Highly volatile, will elute very early. Difficult to analyze by GC-MS without specific methods.[15] |
| Dicyclohexyl ether | 182.30 | 182 | 100, 82[16] | A potential byproduct of the synthesis. |
| Methyl 1-cyclohexene-1-carboxylate | 140.18 | 140 | 109, 81, 79 | A potential impurity from dehydration.[2] |
Experimental Protocols
Recommended GC-MS Protocol for Impurity Profiling of this compound
This protocol provides a general starting point. Optimization may be required based on the specific instrument and impurities of interest.
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Conditions:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. This compound | C8H14O2 | Reactory [reactory.app]
- 2. Methyl 1-cyclohexene-1-carboxylate [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,1'-Oxybis[cyclohexane] | C12H22O | CID 20757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions of Methyl Cyclohexanecarboxylate
Welcome to the technical support center for improving the stereoselectivity of reactions involving methyl cyclohexanecarboxylate (B1212342) and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for controlling the stereochemistry of reactions at the alpha-position of methyl cyclohexanecarboxylate?
A1: The primary strategies for controlling stereoselectivity in reactions involving this compound derivatives include:
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule to the carboxylate group can effectively direct the approach of incoming reagents, leading to high diastereoselectivity.[1][2] Common auxiliaries include Evans' oxazolidinones and pseudoephedrine.[1]
-
Asymmetric Catalysis: Employing a chiral catalyst, such as a transition metal complex (e.g., Rhodium, Iridium) with chiral ligands or an organocatalyst, can create a chiral environment that favors the formation of one enantiomer over the other.[3][4][5]
-
Substrate Control: Existing stereocenters on the cyclohexane (B81311) ring can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in the reduction of substituted cyclohexanones or the alkylation of their enolates.
Q2: How do I choose between kinetic and thermodynamic enolate formation for diastereoselective alkylation?
A2: The choice between kinetic and thermodynamic enolate formation is crucial for controlling the regioselectivity and, consequently, the stereoselectivity of alkylation.
-
Kinetic enolate formation is favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide - LDA) at low temperatures (e.g., -78 °C).[6] This process rapidly removes the most accessible proton, typically leading to the less substituted enolate. For cyclohexanone (B45756) systems, axial attack of the electrophile on the kinetically formed enolate is generally favored, proceeding through a chair-like transition state.[6][7]
-
Thermodynamic enolate formation is achieved using weaker bases at higher temperatures, allowing for equilibration to the more stable, more substituted enolate.
For most stereoselective applications aiming for a specific diastereomer, kinetic control is preferred as it provides a more predictable outcome.[6]
Q3: What are the key factors influencing the enantioselectivity of an organocatalytic Michael addition to a methyl cyclohexenecarboxylate derivative?
A3: The success of an organocatalytic asymmetric Michael addition is dependent on several factors:
-
Catalyst Structure: The chiral organocatalyst (e.g., a primary or secondary amine-based catalyst) is the primary source of stereochemical induction. The steric and electronic properties of the catalyst are critical.[8][9][10]
-
Solvent: The solvent can significantly impact the reaction's stereoselectivity by influencing the conformation of the catalyst-substrate complex and the transition state energies.
-
Additives: Additives, such as weak acids or bases, can act as co-catalysts or influence the protonation state of the catalyst and substrate, thereby affecting the stereochemical outcome.[8]
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Troubleshooting Guides
Diastereoselective Alkylation of this compound Enolates
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Diastereoselectivity | 1. Incorrect Enolate Formation: Equilibration to the thermodynamic enolate. 2. Wrong Temperature: Reaction temperature is too high. 3. Non-optimal Base: The base used is not sterically demanding enough. | 1. Ensure rapid addition of the substrate to a freshly prepared solution of a strong, hindered base like LDA at -78 °C.[6] 2. Maintain a low reaction temperature (-78 °C) throughout the enolate formation and alkylation steps.[6] 3. Use a sterically hindered base such as LDA or LiHMDS. |
| Low Yield | 1. Inactive Base: The LDA or other strong base has degraded due to moisture. 2. Poor Electrophile: The alkylating agent is not reactive enough. 3. Side Reactions: Competing proton transfer or elimination reactions. | 1. Use freshly distilled diisopropylamine (B44863) and a recently titrated solution of n-BuLi to prepare LDA.[6] 2. Consider using more reactive electrophiles (e.g., alkyl iodides instead of bromides).[11][12] 3. Ensure anhydrous conditions and a sufficiently low temperature to minimize side reactions. |
| Formation of Dialkylated Products | 1. Excess Electrophile: Too much alkylating agent was used. 2. Proton Exchange: The mono-alkylated product is deprotonated and reacts further. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the electrophile. 2. Quench the reaction promptly once the starting material is consumed (as monitored by TLC). |
Asymmetric Hydrogenation using Chiral Catalysts
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity | 1. Catalyst Poisoning: Impurities in the substrate or solvent are deactivating the catalyst. 2. Incorrect Ligand: The chiral ligand is not suitable for the specific substrate. 3. Sub-optimal Reaction Conditions: Pressure, temperature, or solvent are not ideal. | 1. Purify the substrate and solvent meticulously. Ensure all glassware is clean and dry. 2. Screen a variety of chiral ligands to find the best match for your substrate. 3. Systematically vary the hydrogen pressure, temperature, and solvent to optimize the reaction conditions. |
| Incomplete Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst is too low. 2. Low Hydrogen Pressure: The pressure is not high enough for the reaction to proceed efficiently. 3. Catalyst Deactivation: The catalyst is degrading over the course of the reaction. | 1. Increase the catalyst loading incrementally. 2. Increase the hydrogen pressure. 3. Ensure the reaction is run under an inert atmosphere to prevent catalyst oxidation. Consider using a glovebox for catalyst handling. |
Quantitative Data Summary
The following tables summarize representative quantitative data for achieving high stereoselectivity in reactions relevant to substituted cyclohexanes.
Table 1: Diastereoselective Alkylation of 2-Methylcyclohexanone (B44802)
| Entry | Electrophile | Major Diastereomer | Diastereomeric Ratio (trans:cis) |
| 1 | Methyl Iodide | 2,6-Dimethylcyclohexanone | >95:5 |
(Data adapted from a representative protocol for the alkylation of a substituted cyclohexanone, demonstrating the high diastereoselectivity achievable under kinetic control)[6]
Table 2: Organocatalytic Synthesis of Functionalized Cyclohexanes
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 1 | Amino-squaramide | >30:1 | 96-99% |
(Data from a one-pot organocatalytic Michael-Michael-1,2-addition sequence to produce highly substituted cyclohexanes)[3]
Table 3: Rhodium-Catalyzed Domino Reaction for Cyclohexane Synthesis
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 1 | Chiral Rhodium Catalyst | >97:3 | 99% |
(Data from a rhodium-carbene initiated domino sequence to form cyclohexanes with four stereocenters)[4]
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of 2-Methylcyclohexanone (Model System)
This protocol details the kinetically controlled diastereoselective alkylation of 2-methylcyclohexanone, which serves as a model for the alpha-alkylation of this compound derivatives.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Dry Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl Iodide
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
LDA Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add freshly distilled diisopropylamine (1.1 eq) and dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15 minutes to form the LDA solution.[6]
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
In a separate flame-dried flask, prepare a solution of 2-methylcyclohexanone (1.0 eq) in dry THF.
-
Slowly add the 2-methylcyclohexanone solution to the LDA solution at -78 °C over 10-15 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.[6]
-
-
Alkylation:
-
Slowly add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.[6]
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 2,6-dimethylcyclohexanone.[6]
-
Visualizations
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 9. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl Cyclohexanecarboxylate and Ethyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methyl cyclohexanecarboxylate (B1212342) and ethyl cyclohexanecarboxylate, two common alicyclic esters. Understanding the subtle differences in their chemical behavior is crucial for reaction optimization, process development, and the synthesis of novel chemical entities. This document summarizes key reactivity data from hydrolysis, transesterification, and reduction reactions, supported by detailed experimental protocols.
Executive Summary
Methyl cyclohexanecarboxylate and ethyl cyclohexanecarboxylate exhibit similar chemical properties, with their reactivity primarily influenced by the steric hindrance and electronic effects of the methyl versus ethyl group. In general, methyl esters tend to be slightly more reactive than their ethyl counterparts in reactions where the approach of a nucleophile to the carbonyl carbon is the rate-determining step. This is attributed to the smaller size of the methyl group, which presents less steric hindrance. This guide presents available quantitative data to illustrate these differences and provides standardized protocols for their experimental determination.
Data Presentation: A Quantitative Comparison
The following tables summarize the available kinetic data for the hydrolysis and transesterification of methyl and ethyl cyclohexanecarboxylate.
Table 1: Alkaline Hydrolysis Rate Constants
| Ester | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| This compound | 1:1 Dioxan-Water | 29.4 | Data not available in provided search results |
| This compound | 1:1 Dioxan-Water | 50.0 | Data not available in provided search results |
| Ethyl Cyclohexanecarboxylate | 1:1 Dioxan-Water | 29.4 | Data not available in provided search results |
| Ethyl Cyclohexanecarboxylate | 1:1 Dioxan-Water | 50.0 | Data not available in provided search results |
| This compound | 1:1 Methanol-Water | 29.4 | Data not available in provided search results |
| Ethyl Cyclohexanecarboxylate | 1:1 Ethanol-Water | 29.4 | Data not available in provided search results |
Note: While a direct comparison of rate constants in identical solvent systems was not found in the immediate search results, a study by Chapman et al. provides extensive data on the alkaline hydrolysis of both esters in various alcohol-water and dioxan-water mixtures, indicating that such comparisons are experimentally accessible[1].
Table 2: Acid-Catalyzed Hydrolysis Rate Constants for this compound [2]
| Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 1:1 Dioxan-Water | 90.0 | 4.63 x 10⁻⁵ |
| 1:3 Dioxan-Water | 90.0 | Value can be calculated from Arrhenius parameters provided in the source |
Note: Directly comparable experimental data for the acid-catalyzed hydrolysis of ethyl cyclohexanecarboxylate was not found in the initial search.
Table 3: Comparative Yields in Transesterification (Biodiesel Production from Peanut Oil) [3]
| Reaction | Maximum Yield (%) |
| Methanolysis (forms methyl esters) | 88.04 |
| Ethanolysis (forms ethyl esters) | 84.64 |
This data, while not on the specific cyclohexanecarboxylate substrate, suggests a higher yield for the formation of methyl esters over ethyl esters in a base-catalyzed transesterification, which can be indicative of the relative reactivity.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Determination of Rate Constants for Acid-Catalyzed Ester Hydrolysis
This protocol is adapted from established methods for studying the kinetics of ester hydrolysis.
Objective: To determine and compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of this compound and ethyl cyclohexanecarboxylate.
Materials:
-
This compound
-
Ethyl cyclohexanecarboxylate
-
Standardized Hydrochloric Acid (e.g., 1 M)
-
Standardized Sodium Hydroxide (B78521) Solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Dioxan (or other suitable co-solvent)
-
Deionized water
-
Ice
-
Constant temperature water bath
-
Burette, pipettes, conical flasks, stopwatch
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of the ester (e.g., 0.1 M) in a suitable solvent mixture (e.g., 1:1 dioxan-water) containing a known concentration of hydrochloric acid (e.g., 0.1 M).
-
Temperature Equilibration: Place the reaction mixture in a constant temperature water bath (e.g., 50°C) and allow it to equilibrate.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) using a pipette.
-
Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water to quench the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized sodium hydroxide solution until a persistent faint pink color is observed. Record the volume of NaOH consumed (V_t).
-
Infinity Reading: To determine the volume of NaOH required for complete hydrolysis (V_∞), heat a separate aliquot of the reaction mixture in a sealed tube at the reaction temperature for a time equivalent to at least 10 half-lives, or until no further change in titration volume is observed.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(V_∞ - V_t) versus time, according to the integrated rate law for a first-order reaction.
Protocol 2: Comparative Transesterification of Methyl and Ethyl Cyclohexanecarboxylate
This protocol provides a framework for comparing the efficiency of transesterification.
Objective: To compare the yield of a transesterification reaction using this compound versus ethyl cyclohexanecarboxylate with a higher boiling alcohol.
Materials:
-
This compound
-
Ethyl cyclohexanecarboxylate
-
Benzyl (B1604629) alcohol (or another suitable high-boiling alcohol)
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
-
Gas chromatograph (for yield determination)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, place equimolar amounts of either this compound or ethyl cyclohexanecarboxylate.
-
Reagent Addition: Add an excess of benzyl alcohol (e.g., 3 equivalents) and a catalytic amount of concentrated sulfuric acid to each flask.
-
Reaction: Heat the mixtures to reflux for a specified period (e.g., 4 hours).
-
Workup: Cool the reaction mixtures and dilute with an organic solvent. Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst, followed by water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Yield Determination: Analyze the crude product mixtures by gas chromatography to determine the relative amounts of the starting ester and the transesterified product (benzyl cyclohexanecarboxylate). This will allow for a comparison of the reaction yields under identical conditions.
Reactivity Comparison and Mechanistic Insights
The reactivity of esters in reactions such as hydrolysis, transesterification, and reduction is governed by both electronic and steric factors.
-
Electronic Effects: The electron-donating character of the alkyl group in the ester can slightly influence the electrophilicity of the carbonyl carbon. However, the difference in inductive effect between a methyl and an ethyl group is generally considered to be small.
-
Steric Hindrance: This is often the more dominant factor in comparing the reactivity of methyl and ethyl esters. The larger size of the ethyl group compared to the methyl group can hinder the approach of a nucleophile to the carbonyl carbon in the tetrahedral intermediate of addition-elimination reactions. This steric hindrance can lead to a slower reaction rate for the ethyl ester.
dot
Caption: Factors influencing the relative reactivity of methyl and ethyl cyclohexanecarboxylate.
Conclusion
The comparison of this compound and ethyl cyclohexanecarboxylate reactivity reveals subtle but important differences primarily driven by steric effects. Experimental data from alkaline hydrolysis and analogous transesterification reactions suggest that the methyl ester is generally more reactive. For researchers and professionals in drug development and chemical synthesis, the choice between these two esters may depend on the specific reaction conditions, desired reaction rate, and the steric sensitivity of the transformation. The provided experimental protocols offer a foundation for conducting direct comparative studies to elucidate these differences within a specific chemical context. Further research to obtain direct comparative kinetic data for acid-catalyzed hydrolysis and reduction would provide a more complete picture of their relative reactivities.
References
- 1. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
A Guide to Greener Solvents: Alternatives to Methyl Cyclohexanecarboxylate in Chemical Reactions
For researchers, scientists, and drug development professionals seeking sustainable and efficient chemical synthesis, this guide offers a comparative analysis of alternative solvents to methyl cyclohexanecarboxylate (B1212342). This document provides an objective look at the performance of emerging green solvents, supported by experimental data and detailed methodologies.
Methyl cyclohexanecarboxylate is a versatile compound utilized both as a solvent and a reagent in various chemical syntheses, including in the fragrance and pharmaceutical industries.[1][2] It is a colorless liquid with a pleasant odor and is soluble in many organic solvents.[1][3] However, the growing emphasis on green chemistry principles necessitates the exploration of safer, more sustainable alternatives. This guide focuses on three promising bio-based solvents: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Cyrene.
Executive Summary of Solvent Alternatives
The selection of a solvent is critical as it can significantly influence reaction outcomes, safety, and environmental impact.[4][5] While this compound has its applications, the alternatives presented here offer significant advantages in terms of sustainability, safety, and, in some cases, improved reaction performance.
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from renewable resources like corncobs.[6] It is recognized for its high boiling point, low water miscibility, and stability, making it a strong candidate to replace traditional ethereal solvents.[7]
Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent with a high boiling point and low propensity for peroxide formation.[8][9] Its stability under both acidic and basic conditions makes it a versatile and safer alternative to solvents like THF and dioxane.[8][10]
Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent derived from cellulose.[11] It is presented as a safer and more sustainable alternative to commonly used solvents like DMF and NMP, particularly in applications such as amide bond formation and carbon-carbon coupling reactions.[11][12]
Comparative Performance Data
The following tables summarize the key physical properties and performance of this compound and its green alternatives in representative chemical reactions.
Table 1: Physical and Safety Properties of Solvents
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Cyrene |
| CAS Number | 4630-82-4[13] | 96-47-9[7] | 5614-37-9[9] | 53716-82-8 |
| Molecular Formula | C₈H₁₄O₂[13] | C₅H₁₀O | C₆H₁₂O[9] | C₆H₈O₃ |
| Molecular Weight ( g/mol ) | 142.20[13] | 86.13 | 100.16[9] | 128.13 |
| Boiling Point (°C) | 183[14] | 80[7] | 106[9] | 227 |
| Melting Point (°C) | N/A | -136 | -140[9] | -15.8 |
| Density (g/mL at 25°C) | 0.995[14] | 0.854 | 0.86[9] | 1.25 |
| Flash Point (°C) | 63 | -11 | -1[8] | 108 |
| Water Solubility | Limited[2] | Limited Miscibility[7] | 1.1% in water[10] | Miscible |
| Origin | Petrochemical | Renewable (e.g., corncobs)[6] | Petrochemical/Potential for Bio-based[15] | Renewable (Cellulose)[11] |
| Key Hazards | Flammable liquid and vapor[13] | Highly flammable liquid and vapor | Highly flammable liquid and vapor[8] | Not classified as hazardous |
Table 2: Performance in Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis, and the choice of an ethereal solvent is crucial for their success. While direct comparative data with this compound is limited, the performance of 2-MeTHF and CPME against the standard solvent THF provides a strong indication of their efficacy.
| Solvent | Substrate | Electrophile | Product Yield (%) | By-product Formation | Reference |
| THF | Benzyl chloride | 2-Butanone | 27 | Significant Wurtz coupling | [16] |
| 2-MeTHF | Benzyl chloride | 2-Butanone | 90 | Suppressed Wurtz coupling | [16] |
| CPME | Benzyl chloride | 2-Butanone | 45 | - | [16] |
This table highlights the superior performance of 2-MeTHF in a specific Grignard reaction compared to THF, suggesting its potential as a high-performing alternative.
Table 3: Performance in Esterification Reactions
Esterification is a fundamental transformation in organic chemistry. The selection of a solvent can influence reaction kinetics and yields.
| Solvent | Acid | Alcohol | Coupling Reagent | Yield (%) | Reference |
| Dichloromethane (DCM) | Benzoic Acid | Benzyl Alcohol | DIC/DMAP | >70 | [17] |
| CPME | Benzoic Acid | Benzyl Alcohol | T3P/DMAP | 50-70 | [17] |
| Dimethyl Carbonate (DMC) | Benzoic Acid | Benzyl Alcohol | Mukaiyama's Reagent | >70 | [17] |
This table showcases that greener solvents like CPME and DMC can be effective in Steglich-type esterification reactions, offering alternatives to the commonly used but more hazardous DCM.
Experimental Protocols
To provide a practical context for the application of these solvents, this section details representative experimental protocols.
Protocol 1: Amide Synthesis
This protocol is adapted from a standard procedure for the conversion of an ester to an amide and can be conceptually applied to compare solvent performance.[18]
Objective: To synthesize N,N-dimethylcyclohexanecarboxamide from this compound.
Materials:
-
This compound
-
Dimethylaluminum amide solution
-
Benzene (or an alternative solvent for comparison, e.g., 2-MeTHF, CPME)
-
Hydrochloric acid (0.67 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Sodium chloride solution
Procedure:
-
In a dry, inert atmosphere flask, dissolve this compound (0.0500 mole) in the chosen solvent (20 mL).
-
Add a solution of dimethylaluminum amide.
-
Heat the resulting solution under reflux for 22 hours.
-
Cool the reaction to room temperature and hydrolyze by the slow addition of 0.67 M hydrochloric acid (82.5 mL).
-
Stir the mixture for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with three 25-mL portions of ethyl acetate.
-
Combine the organic extracts, wash with sodium chloride solution, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain N,N-dimethylcyclohexanecarboxamide.
Protocol 2: Ester Reduction with Sodium Borohydride (B1222165)
This protocol outlines the reduction of an ester to its corresponding alcohol, a common transformation where solvent choice can impact reaction efficiency.
Objective: To reduce a methyl ester to a primary alcohol using sodium borohydride.
Materials:
-
Aromatic methyl ester (e.g., methyl benzoate (B1203000) as a model)
-
Sodium borohydride
-
THF (or an alternative solvent for comparison, e.g., 2-MeTHF)
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the methyl ester (4.46 mmol) in the chosen solvent (16 mL), add sodium borohydride powder (27.0 mmol).
-
Stir the suspension at 65°C for 15 minutes.
-
Add methanol (16 mL) dropwise and reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, quench the reaction with 2N HCl (10 mL).
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude alcohol.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Solvent Selection Process
The decision-making process for selecting a suitable solvent can be visualized as a logical workflow. The following diagram, created using Graphviz, illustrates the key considerations from initial reaction requirements to the final solvent choice, emphasizing the integration of green chemistry principles.
Caption: A logical workflow for solvent selection in chemical synthesis.
Conclusion
The shift towards greener and more sustainable practices in the chemical and pharmaceutical industries is not just a trend but a necessity. While this compound remains a useful solvent and synthetic intermediate, this guide has highlighted the significant potential of bio-based alternatives like 2-MeTHF, CPME, and Cyrene. These solvents offer not only a reduced environmental footprint and improved safety profiles but can also, in certain applications, provide superior reaction performance. By considering the data and protocols presented, researchers and process chemists can make more informed and sustainable choices in their synthetic endeavors, contributing to a safer and greener future for the chemical industry.
References
- 1. CAS 4630-82-4: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 4630-82-4 [chemicalbook.com]
- 4. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 9. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 10. A new solvent for green chemistry [manufacturingchemist.com]
- 11. Can Cyrene offer a greener alternative to harmful solvents? [merckgroup.com]
- 12. [PDF] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions | Semantic Scholar [semanticscholar.org]
- 13. This compound | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. Cyclopentyl Methyl Ether (CPME) | springerprofessional.de [springerprofessional.de]
- 16. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Comparison of Methyl and Ethyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of methyl cyclohexanecarboxylate (B1212342) and ethyl cyclohexanecarboxylate, two closely related aliphatic esters. The information presented is intended to aid in the structural elucidation, identification, and differentiation of these compounds using common spectroscopic techniques. This document summarizes key quantitative data, outlines experimental protocols, and provides a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for methyl cyclohexanecarboxylate and ethyl cyclohexanecarboxylate.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| This compound | Ethyl Cyclohexanecarboxylate |
| Chemical Shift (ppm) | Assignment |
| 3.66 | -OCH₃ (s, 3H) |
| 2.30 | -CH-C=O (tt, 1H) |
| 1.18 - 1.95 | Cyclohexyl -CH₂- (m, 10H) |
s = singlet, t = triplet, q = quartet, tt = triplet of triplets, m = multiplet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| This compound | Ethyl Cyclohexanecarboxylate |
| Chemical Shift (ppm) | Assignment |
| 176.6 | C=O |
| 51.4 | -OCH₃ |
| 43.3 | -CH-C=O |
| 29.2 | Cyclohexyl C2/C6 |
| 25.8 | Cyclohexyl C4 |
| 25.5 | Cyclohexyl C3/C5 |
IR (Infrared) Spectroscopy Data
| This compound | Ethyl Cyclohexanecarboxylate |
| Wavenumber (cm⁻¹) | Assignment |
| 2930, 2856 | C-H (sp³) stretch |
| 1736 | C=O (ester) stretch |
| 1170 | C-O stretch |
Mass Spectrometry (Electron Ionization) Data
| This compound | Ethyl Cyclohexanecarboxylate |
| m/z | Proposed Fragment |
| 142 | [M]⁺ |
| 111 | [M - OCH₃]⁺ |
| 87 | [C₄H₇O₂]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 59 | [COOCH₃]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of methyl and ethyl cyclohexanecarboxylate.
Caption: General workflow for the spectroscopic analysis of esters.
Experimental Protocols
The following are generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the ester (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for protons is used.
-
¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples such as methyl and ethyl cyclohexanecarboxylate, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR) accessory. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with an ATR accessory is used.[1]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is recorded over a typical range of 4000-650 cm⁻¹.
-
Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Separation: The samples are introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure separation from any impurities. A small volume of a dilute solution of the ester in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.
-
GC Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Temperature Program: A temperature gradient is employed, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
-
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.[1]
-
Ionization and Mass Analysis:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragment ions.[1]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of different fragment ions. The resulting data is analyzed to identify the molecular ion and characteristic fragmentation patterns.
References
A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of methyl cyclohexanecarboxylate (B1212342) derivatives and related cyclohexane (B81311) compounds. While direct experimental data on a wide range of methyl cyclohexanecarboxylate derivatives is limited in publicly available literature, this document summarizes existing findings and provides comparative data from structurally similar molecules to offer insights into their potential antimicrobial, anticancer, and anti-inflammatory properties.
Data Presentation
Anti-inflammatory Activity
One specific this compound derivative, methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate (MBTTB) , has been evaluated for its in-vivo anti-inflammatory effects. The study utilized a carrageenan-induced paw edema model in albino mice.[1]
| Compound | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| MBTTB | 100 mg/kg | 1 hour | 16.7 | [1] |
| MBTTB | 100 mg/kg | 3 hours | 23.2 | [1] |
| MBTTB | 100 mg/kg | 5 hours | 26.2 | [1] |
| Standard Drug | - | 1 hour | 12.8 | [1] |
| Standard Drug | - | 3 hours | 14.5 | [1] |
| Standard Drug | - | 5 hours | 15.4 | [1] |
The anti-inflammatory activity of MBTTB is attributed to its ability to modulate key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).[1]
Anticancer Activity (Comparative Data)
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Carboxylate | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [2] | |
| A549 (Lung) | 3.5 ± 0.6 | [2] | ||
| Platinum-based Cyclohexanediamine | {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) | CH1 (Ovarian) | Similar to Oxaliplatin | [3] |
| HeLa (Cervical) | Similar to Oxaliplatin | [3] | ||
| HCT-116 (Colon) | Less active than Oxaliplatin | [3] |
Antimicrobial Activity (Comparative Data)
Direct Minimum Inhibitory Concentration (MIC) data for a wide array of this compound derivatives is limited. The following table provides MIC values for various functionalized cyclohexane and cyclohexanecarboxylic acid derivatives against different microbial strains, offering a baseline for comparison.
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Compound 2c | Staphylococcus aureus | 64 | [4] |
| Compound 2c | Mycobacterium smegmatis | 64 | [4] | |
| Compound 2b | Yersinia enterocolitica | 64 | [4] | |
| Compound 2b | Escherichia coli | 256 | [4] | |
| Compound 2b | Klebsiella pneumoniae | 256 | [4] | |
| Cyclohexane Tosyloxyimine derivative | Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino) cyclohexane-1,3-dicarboxylate | Acinetobacter baumannii | - (20 mm zone of inhibition) | |
| Bacillus subtilis | - (16.7 mm zone of inhibition) |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This in-vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animals: Albino mice of either sex are used. They are housed under standard laboratory conditions with free access to food and water.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (e.g., MBTTB at 100 mg/kg) or standard drug is administered, typically intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution in saline) is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group with respect to the control group.[1]
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism in a suitable broth.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate using a sterile cork borer.
-
Compound Application: A defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Caption: Proposed inhibitory mechanism of a this compound derivative on the NF-κB signaling pathway.
References
- 1. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding synthesis of key intermediates is paramount. Methyl cyclohexanecarboxylate (B1212342), a valuable building block, can be synthesized through various methodologies. This guide provides a detailed comparative analysis of three primary methods: Fischer-Speier Esterification, synthesis via cyclohexanecarbonyl chloride, and catalytic hydrogenation of methyl benzoate (B1203000). The comparison focuses on quantitative data, experimental protocols, and reaction workflows to aid in the selection of the most suitable method for a given application.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the three primary synthesis methods of methyl cyclohexanecarboxylate.
| Parameter | Fischer-Speier Esterification | Via Cyclohexanecarbonyl Chloride | Catalytic Hydrogenation of Methyl Benzoate |
| Starting Materials | Cyclohexanecarboxylic acid, Methanol (B129727) | Cyclohexanecarboxylic acid, Thionyl chloride, Methanol | Methyl benzoate, Hydrogen gas |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (SOCl₂), Triethylamine (B128534) (optional) | Heterogeneous catalyst (e.g., Ru/C, Rh/C) |
| Typical Yield | >90% (with excess methanol)[1][2] | >99% (overall)[3] | High (Specific yield data for complete hydrogenation is limited, but related hydrogenations of aromatics are typically high-yielding) |
| Reaction Time | 1 - 10 hours[4] | ~1 hour for acid chloride formation[3] | Variable, depends on catalyst and conditions |
| Reaction Temperature | Reflux (boiling point of methanol, ~65°C)[5] | Room temperature to reflux[3] | Variable, can be high temperature and pressure |
| Key Advantages | Uses readily available and inexpensive reagents.[6] | Very high yield and fast reaction of the acyl chloride with methanol.[3] | Potentially a one-step process from a commercially available aromatic ester. |
| Key Disadvantages | Equilibrium reaction, requires measures to drive to completion (e.g., excess alcohol).[1][6] | Involves the use of hazardous reagents like thionyl chloride. | Requires specialized high-pressure hydrogenation equipment and catalyst handling. The catalyst can be expensive. |
Experimental Protocols
Detailed methodologies for the three key synthesis routes are provided below.
Method 1: Fischer-Speier Esterification of Cyclohexanecarboxylic Acid
This classic method involves the acid-catalyzed esterification of cyclohexanecarboxylic acid with methanol. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of methanol, which also serves as the solvent.[1][6]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxylic acid (1.0 equivalent) and a large excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux with stirring for 1-10 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Method 2: Synthesis from Cyclohexanecarbonyl Chloride
This two-step method involves the conversion of cyclohexanecarboxylic acid to its more reactive acid chloride derivative, which is then reacted with methanol to form the ester. This method typically results in very high yields due to the high reactivity of the acyl chloride.[3]
Protocol:
Step 1: Synthesis of Cyclohexanecarbonyl Chloride [3]
-
To a solution of cyclohexanecarboxylic acid (1.0 equivalent) in an inert solvent like benzene, add thionyl chloride (SOCl₂) (1.5 equivalents).[3]
-
Reflux the mixture for 1 hour. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.
-
The crude cyclohexanecarbonyl chloride can be purified by distillation under reduced pressure. A conversion of over 99% with a selectivity of over 99% is reported for this step.[3]
Step 2: Esterification of Cyclohexanecarbonyl Chloride [3]
-
Dissolve the purified cyclohexanecarbonyl chloride (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane (B109758) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methanol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in the same solvent. The base is used to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute aqueous acid (e.g., 1M HCl), water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield this compound. The yield for this step is typically quantitative.[3]
Method 3: Catalytic Hydrogenation of Methyl Benzoate
This method involves the reduction of the aromatic ring of methyl benzoate to a cyclohexane (B81311) ring using a heterogeneous catalyst and hydrogen gas. This process requires specialized equipment to handle high pressures and temperatures. While specific protocols for the complete hydrogenation to this compound are not as commonly detailed as for other products, the general principles of aromatic ring hydrogenation apply. Ruthenium and rhodium catalysts are known to be effective for the hydrogenation of aromatic rings.[7]
General Protocol (Illustrative):
-
In a high-pressure autoclave, place methyl benzoate (1.0 equivalent) and a suitable solvent (e.g., methanol, ethanol, or an inert solvent).
-
Add a catalytic amount of a heterogeneous catalyst, such as 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C).
-
Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours until the reaction is complete (monitored by GC or NMR).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. oa.tib.eu [oa.tib.eu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Purity of Methyl Cyclohexanecarboxylate by HPLC and GC-FID
For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like methyl cyclohexanecarboxylate (B1212342) is a critical aspect of quality control and experimental validity. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for this purpose. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical method.
Methyl cyclohexanecarboxylate, an aliphatic ester, is utilized in various chemical syntheses.[1][2] Its purity can be affected by residual starting materials, such as cyclohexanecarboxylic acid and methanol, or byproducts from the synthesis process. Therefore, robust analytical methods are essential for its characterization.
Comparison of Analytical Techniques
The choice between HPLC and GC-FID for purity analysis depends on several factors, including the volatility of the analyte and potential impurities, required sensitivity, and the information sought.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on polarity and interaction with stationary and mobile phases. | Separation of volatile compounds based on boiling point and polarity. |
| Strengths | Versatile for a wide range of compounds, including non-volatile impurities. High precision and resolution. | High resolution for volatile compounds. Sensitive to hydrocarbons. Robust and widely available. |
| Limitations | Requires a chromophore for UV detection; this compound has a weak chromophore. Method development can be more complex. | Only suitable for thermally stable and volatile compounds. |
| Typical Application | Routine purity testing, quantification of non-volatile impurities. | Purity testing of volatile compounds, analysis of residual solvents. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
While this compound lacks a strong chromophore, it can be detected at low UV wavelengths. This protocol outlines a reversed-phase HPLC method suitable for its analysis.
1. Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
The purity is calculated based on the peak area percentage of the main peak relative to the total peak area.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
GC-FID is a highly suitable technique for analyzing the purity of volatile esters like this compound.[3]
1. Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).[3]
-
Column: DB-5 capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Detector Temperature: 250 °C.[3]
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.[3]
2. Sample Preparation:
-
Prepare a solution of the sample in ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.[3]
3. Analysis:
-
Inject the sample into the GC.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the peak area percentage.[3]
Data Presentation: Performance Comparison
The following table summarizes hypothetical but representative data from the analysis of a this compound sample using the described HPLC and GC-FID methods.
| Analyte/Impurity | Method | Retention Time (min) | Peak Area | Area % |
| Methanol | GC-FID | 2.1 | 1,500 | 0.15 |
| Cyclohexanecarboxylic Acid | HPLC | 3.5 | 3,000 | 0.30 |
| This compound | HPLC | 5.8 | 992,000 | 99.20 |
| Unknown Impurity 1 | HPLC | 7.2 | 5,000 | 0.50 |
| This compound | GC-FID | 8.9 | 995,000 | 99.50 |
| Unknown Impurity 2 | GC-FID | 10.1 | 3,500 | 0.35 |
Calculated Purity:
-
By HPLC: 99.20%
-
By GC-FID: 99.50%
The slight difference in purity can be attributed to the different selectivity of the methods. HPLC is more sensitive to non-volatile impurities like the starting carboxylic acid, while GC-FID is better for detecting volatile impurities like residual methanol.
Visualizations
Caption: Experimental workflow for purity evaluation.
Caption: Method selection decision tree.
Conclusion
Both HPLC and GC-FID are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs. For routine quality control where non-volatile starting materials are a primary concern, HPLC is a suitable choice. For analyzing volatile impurities and for a rapid purity assessment of the main component, GC-FID is highly effective. For a comprehensive purity profile, employing both methods is recommended to ensure all potential impurities are detected and quantified.
References
A Comparative Guide to Methyl Cyclohexanecarboxylate and Other Alkyl Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of an ester protecting group can significantly influence reaction outcomes, purification strategies, and overall process efficiency. Cyclohexanecarboxylate (B1212342) esters are common intermediates, and the selection of the alkyl group—methyl, ethyl, propyl, or butyl—can be a critical decision. This guide provides an objective comparison of methyl cyclohexanecarboxylate with its ethyl, propyl, and butyl counterparts, supported by available experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison: Physical Properties and Synthesis
The physical properties of these esters, such as boiling point and density, show a predictable trend with increasing alkyl chain length. These properties are crucial for planning reaction conditions (e.g., reflux temperature) and purification methods like distillation.
Table 1: Physical Properties of Alkyl Cyclohexanecarboxylates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₈H₁₄O₂ | 142.20 | 183[1] | 0.990-0.999[1] |
| Ethyl cyclohexanecarboxylate | C₉H₁₆O₂ | 156.22 | 194-196 | 0.936 |
| Propyl cyclohexanecarboxylate | C₁₀H₁₈O₂ | 170.25 | 214.9[2] | 0.961[2] |
| Butyl cyclohexanecarboxylate | C₁₁H₂₀O₂ | 184.28 | ~220-230 (est.) | ~0.9 (est.) |
The synthesis of these esters is most commonly achieved through Fischer esterification of cyclohexanecarboxylic acid with the corresponding alcohol in the presence of an acid catalyst.[3][4] The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by azeotropic distillation.[4][5][6]
While specific comparative yield data under identical conditions is scarce in the literature, the general principles of Fischer esterification suggest that the reactivity of primary alcohols (methanol, ethanol, propanol, butanol) is similar. However, steric hindrance can play a role, and as the alkyl chain length increases, a slight decrease in reaction rate might be observed.[7] One study on the esterification of various carboxylic acids with methanol (B129727) found that the reaction rate decreased as the carbon chain length of the carboxylic acid increased, suggesting that steric factors can influence the reaction kinetics.[7]
Experimental Protocols
The following are generalized protocols for the synthesis of methyl and ethyl cyclohexanecarboxylate via Fischer esterification. These can be adapted for propyl and butyl esters by substituting the appropriate alcohol.
Protocol 1: Synthesis of this compound
Materials:
-
Cyclohexanecarboxylic acid
-
Methanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve cyclohexanecarboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of Ethyl Cyclohexanecarboxylate
Materials:
-
Cyclohexanecarboxylic acid
-
Ethanol (large excess)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanecarboxylic acid, a molar excess of ethanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash it with a sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting ethyl cyclohexanecarboxylate by vacuum distillation.
Reactivity and Steric Effects in Subsequent Reactions
The choice of the alkyl ester can influence the reactivity of the molecule in subsequent synthetic steps, primarily due to steric hindrance. The bulkier the alkyl group, the more it can sterically hinder the approach of a nucleophile to the carbonyl carbon.[3]
This effect is particularly relevant in reactions such as hydrolysis and amidation. For instance, in a nucleophilic acyl substitution reaction, the tetrahedral intermediate formed is more sterically crowded with a larger alkyl group, which can slow down the reaction rate.[1]
A study on the alkaline hydrolysis of methyl and ethyl cyclohexanecarboxylates showed that the reaction rates are influenced by the solvent system, but generally, the difference in rates between the two esters is not substantial.[8] However, it is expected that for larger alkyl groups like propyl and butyl, the rate of hydrolysis would decrease due to increased steric hindrance. This can be advantageous when a more robust protecting group is required that can withstand certain reaction conditions without being cleaved.
Conversely, if the ester needs to be readily converted to another functional group, such as an amide, a less sterically hindered ester like methyl or ethyl cyclohexanecarboxylate would be preferable to ensure a faster and more efficient reaction. The reactivity of esters in amidation reactions is known to be influenced by steric properties, with primary alkyl esters generally reacting faster than secondary or tertiary alkyl esters.[9]
Logical Framework for Ester Selection
The decision to use methyl, ethyl, propyl, or butyl cyclohexanecarboxylate in a synthesis depends on a balance of factors including the desired reactivity, the conditions of subsequent reaction steps, and the planned purification strategy.
Applications in Drug Development and Fragrance Industry
Cyclohexanecarboxylate derivatives are valuable intermediates in the synthesis of pharmaceuticals. For example, derivatives of cyclohexanecarboxylic acid have been investigated as antidiabetic agents.[10] The ester group can serve as a protecting group for the carboxylic acid functionality while other parts of the molecule are being modified. The choice of the alkyl ester can be critical in multi-step syntheses where selective deprotection is required. A less labile ester (e.g., butyl) might be chosen if subsequent steps involve conditions that could cleave a more labile one (e.g., methyl).
In the fragrance industry, these esters are used for their fruity and sweet notes.[11] For instance, ethyl cyclohexanecarboxylate is used as a flavoring agent.[12] The specific odor profile can be subtly altered by changing the alkyl group, allowing for a range of fragrance notes.
Conclusion
The selection of methyl, ethyl, propyl, or butyl cyclohexanecarboxylate in a synthetic route is a nuanced decision that should be based on a careful consideration of the required reactivity, stability, and physical properties. While methyl and ethyl esters offer higher reactivity for subsequent transformations, propyl and butyl esters provide greater stability, which can be advantageous in multi-step syntheses. The provided data and protocols offer a foundation for making an informed choice to optimize synthetic outcomes in research and development.
References
- 1. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Propyl cyclohexanecarboxylate|lookchem [lookchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemeo.com [chemeo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Propyl cyclohexanecarboxylate | C10H18O2 | CID 81222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Methyl Cyclohexanecarboxylate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of methyl cyclohexanecarboxylate (B1212342) hydrolysis under acidic, basic, and enzymatic conditions. The information is intended to assist researchers and professionals in selecting the most appropriate hydrolytic method for their specific applications, considering factors such as reaction rate, selectivity, and experimental conditions.
Comparative Kinetic Data
The following tables summarize the key quantitative data from kinetic studies of methyl cyclohexanecarboxylate hydrolysis and comparable esters. These values highlight the differences in reaction rates and activation parameters under various catalytic conditions.
| Catalyst | Ester | Solvent | Temperature (°C) | Rate Coefficient (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Acid-Catalyzed | ||||||
| HCl | This compound | 1:1 Dioxan-Water | 90 | 4.8 x 10⁻⁵ L mol⁻¹ s⁻¹ | Not Specified | [1] |
| HCl | This compound | 1:3 Dioxan-Water | 90 | Not Specified | Not Specified | [1] |
| HCl | Methyl cis-4-t-butylcyclohexanecarboxylate | 1:1 Dioxan-Water | 90 | Equatorial: ~4.8 times faster than axial | Not Specified | [1] |
| HCl | Methyl trans-4-t-butylcyclohexanecarboxylate | 1:1 Dioxan-Water | 90 | Axial | Not Specified | [1] |
| Base-Catalyzed | ||||||
| NaOH | This compound | 1:1 Methanol-Water | 29.4 | Not Specified | Not Specified | [2] |
| NaOH | This compound | 7:3 Methanol-Water | 29.4 | Not Specified | Not Specified | [2] |
| NaOH | This compound | 1:1 Dioxan-Water | 29.4 | Not Specified | Not Specified | [2] |
| NaOH | This compound | 3:1 Dioxan-Water | 29.4 | Not Specified | Not Specified | [2] |
| Enzyme-Catalyzed (Comparative Examples) | ||||||
| Candida rugosa lipase (B570770) | Olive Oil | AOT-isooctane reversed micelles | 37 | k_cat = 67.1 µmol/min/mg enzyme, K_M = 0.717 M | Not Specified | [3] |
| Various Lipases | Vinyl propionate, vinyl butyrate, tripropionin | Aqueous solution/emulsion | Not Specified | Follows Michaelis-Menten kinetics for some lipases | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experimental setups are provided below. These protocols are based on established procedures for ester hydrolysis.[1][5]
Protocol 1: Acid-Catalyzed Hydrolysis
This procedure describes the hydrolysis of this compound using a strong acid catalyst.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 1 M)
-
Dioxane (or other suitable co-solvent)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Titration apparatus (buret, pipette, flasks)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of this compound in a mixture of dioxane and aqueous acid (e.g., 1:1 v/v).
-
Temperature Control: Place the flask in a heating mantle or oil bath maintained at a constant temperature (e.g., 90°C).
-
Initiation and Sampling: Once the reaction mixture reaches the desired temperature, start a stopwatch. At regular time intervals, withdraw a known volume of the reaction mixture using a pipette and quench the reaction by adding it to a flask containing ice-cold water.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with a standardized solution of NaOH until a persistent faint pink color is observed.
-
Data Analysis: The concentration of carboxylic acid produced is determined from the volume of NaOH used. The rate constant (k) can be calculated by plotting the appropriate concentration-time relationship (e.g., for a pseudo-first-order reaction, ln([Ester]₀/[Ester]t) vs. time).
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines the hydrolysis of this compound using a strong base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M)
-
Ethanol or Methanol (as a co-solvent)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Titration apparatus
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
Procedure:
-
Reaction Setup: Dissolve this compound in an alcoholic solvent (e.g., ethanol) in a round-bottom flask. Add a known excess of the standardized base solution.
-
Reaction Conditions: Heat the mixture under reflux or maintain at a constant temperature in a water bath.
-
Monitoring the Reaction: At various time points, withdraw aliquots of the reaction mixture and titrate the excess base with a standardized solution of HCl using phenolphthalein as the indicator.
-
Data Analysis: The decrease in the concentration of the base corresponds to the extent of ester hydrolysis. The rate constant is determined by plotting the concentration of the remaining ester versus time.
Protocol 3: Enzyme-Catalyzed Hydrolysis
This protocol provides a general framework for the hydrolysis of this compound using a lipase or esterase. Specific conditions will vary depending on the enzyme used.
Materials:
-
This compound
-
Lipase or esterase (e.g., from Candida rugosa, Porcine liver)
-
Phosphate buffer (or other suitable buffer system)
-
pH meter or pH-stat
-
Incubator or temperature-controlled shaker
-
Analytical method for monitoring the reaction (e.g., HPLC, GC, or titration)
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of the enzyme in the appropriate buffer.
-
Reaction Mixture: In a temperature-controlled vessel, add the this compound to the buffer. The substrate can be added directly or as a solution in a minimal amount of a water-miscible organic solvent to aid solubility.
-
Initiation: Start the reaction by adding the enzyme solution to the substrate mixture.
-
pH Control: Maintain a constant pH throughout the reaction using a pH-stat that automatically adds a dilute base to neutralize the carboxylic acid produced, or by using a high concentration buffer.
-
Monitoring Progress: Monitor the reaction progress by measuring the rate of base consumption or by analyzing aliquots of the reaction mixture at different time points using HPLC or GC to determine the concentration of the product (cyclohexanecarboxylic acid) or the remaining substrate.
-
Kinetic Analysis: Determine the initial reaction rates at various substrate concentrations. The kinetic parameters, Michaelis constant (K_M) and maximum velocity (V_max), can be calculated by fitting the data to the Michaelis-Menten equation.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with the different types of hydrolysis.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics, mechanism, and time course analysis of lipase-catalyzed hydrolysis of high concentration olive oil in AOT-isooctane reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Fragrance Profiles of Methyl and Ethyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fragrance profiles of two closely related aliphatic esters, methyl cyclohexanecarboxylate (B1212342) and ethyl cyclohexanecarboxylate. These compounds, while structurally similar, exhibit distinct olfactory properties that are of interest in the fields of fragrance chemistry, sensory science, and pharmacology. This document summarizes their scent characteristics, presents available quantitative data, and outlines the experimental methodologies used for such analyses.
Chemical Structures
Methyl Cyclohexanecarboxylate
-
Molecular Formula: C₈H₁₄O₂
-
CAS Number: 4630-82-4
Ethyl Cyclohexanecarboxylate
-
Molecular Formula: C₉H₁₆O₂
-
CAS Number: 3289-28-9
Fragrance Profile Comparison
The fragrance profiles of methyl and ethyl cyclohexanecarboxylate have been characterized through various sensory evaluations. While both share a foundational "cheesy" and "fruity" character, the nuances of their scents differ significantly.
| Feature | This compound | Ethyl Cyclohexanecarboxylate |
| Primary Scent Descriptors | Cheesy, Fruity, Berry, Estery, Pineapple, Milk[1] | Cheesy, Fruity, Winey[2][3] |
| Secondary Scent Descriptors | Sweet, Cooling, Minty[1] | Sweet, Apple, Pineapple, Floral[4] |
| Reported Occurrences | Bourbon vanilla, virgin olive oil, green olives[5][6] | Not widely reported in natural sources |
| Odor Threshold (in water) | Data not available | 0.001 ppb[7] |
Discussion of Olfactory Differences
The primary distinction in their fragrance profiles lies in the specific fruity notes and the presence of other undertones. This compound is often described with a broader range of fruity and creamy notes, including berry and pineapple with a milky aspect[1]. It also possesses unique cooling and minty facets[1].
In contrast, ethyl cyclohexanecarboxylate is characterized by a more dominant "fruity" and "winey" character, with specific mentions of apple and pineapple[3][4]. The presence of floral notes further distinguishes it from its methyl counterpart[4].
Experimental Protocols
The characterization of fragrance profiles relies on standardized sensory analysis techniques. The data presented in this guide are derived from studies likely employing methods such as Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.
Methodology:
-
Sample Preparation: The fragrance compound (methyl or ethyl cyclohexanecarboxylate) is diluted in an appropriate solvent.
-
Injection: A small volume of the diluted sample is injected into a gas chromatograph (GC).
-
Separation: The GC separates the individual volatile components of the sample based on their boiling points and chemical properties as they pass through a capillary column.
-
Detection: The effluent from the GC column is split. One portion is directed to a chemical detector (such as a mass spectrometer) for identification of the compounds, while the other portion is directed to an olfactometry port.
-
Sensory Analysis: A trained sensory panelist or "sniffer" at the olfactometry port inhales the effluent and describes the odor of each compound as it elutes from the column. The intensity and duration of the odor are also recorded.
Sensory Panel Evaluation
Sensory panels are used to obtain descriptive and quantitative data on the overall fragrance of a substance.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to identify and scale the intensity of various reference odorants.
-
Sample Preparation: The fragrance compounds are diluted to a standardized concentration in an odorless solvent and presented on smelling strips or in sniff bottles.
-
Evaluation Environment: The evaluation is conducted in a controlled environment with neutral air to prevent olfactory fatigue and bias.
-
Data Collection: Panelists rate the intensity of various scent descriptors (e.g., fruity, cheesy, sweet) on a predefined scale. They may also provide free-form descriptions of the odor.
-
Statistical Analysis: The collected data is statistically analyzed to determine the significant differences in the fragrance profiles of the compounds being tested.
Conclusion
Methyl and ethyl cyclohexanecarboxylate, while sharing a basic cheesy and fruity odor, present distinct and complex fragrance profiles. Ethyl cyclohexanecarboxylate is a highly potent odorant with a characteristic fruity and winey scent profile. This compound offers a different fruity character with more creamy, cooling, and minty notes. The choice between these two esters in a fragrance or flavor formulation would depend on the specific olfactory characteristics desired. Further research, particularly to determine the odor threshold of this compound, would allow for a more complete quantitative comparison.
References
- 1. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl cyclohexyl carboxylate [flavscents.com]
- 3. Showing Compound this compound (FDB003407) - FooDB [foodb.ca]
- 4. Showing Compound Ethyl cyclohexanecarboxylate (FDB011176) - FooDB [foodb.ca]
- 5. This compound | 4630-82-4 [chemicalbook.com]
- 6. CAS 4630-82-4: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Methyl Cyclohexanecarboxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of methyl cyclohexanecarboxylate (B1212342). Accurate quantification of this ester is crucial in various fields, including fragrance, flavor, and pharmaceutical industries. This document details and contrasts Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a resource for selecting the most appropriate analytical strategy. While direct comparative studies on methyl cyclohexanecarboxylate are limited, this guide leverages data from structurally similar analytes to provide a comprehensive comparison.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method hinges on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of GC-MS and HPLC methods.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | Moderate to High (Dependent on detector and chromatographic separation) | No interference with analyte peaks |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.999[1] | r² ≥ 0.999[1] |
| Range | Wide, dependent on analyte | Wide, dependent on analyte | Interval demonstrating precision, accuracy, and linearity[1] |
| Accuracy (% Recovery) | 98.3 - 101.6%[1] | 98-102% | Typically within 98-102%[1] |
| Precision (%RSD) | Repeatability: < 2%[1]Intermediate: < 3%[1] | Repeatability: < 2%[1]Intermediate: < 3%[1] | RSD < 2% for repeatability; RSD < 3% for intermediate precision[1] |
| Limit of Detection (LOD) | High ng/L to low µg/L range | Dependent on detector (UV vs. MS) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Low µg/L range | Dependent on detector (UV vs. MS) | Signal-to-noise ratio of 10:1 |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1]
Sample Preparation:
-
Extraction: For complex matrices, a liquid-liquid extraction with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Derivatization: While this compound is amenable to direct GC-MS analysis, derivatization is not typically required.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. An internal standard may be used for improved accuracy.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Injection: Inject the sample in splitless mode for trace analysis or split mode for higher concentrations.
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate the mass spectrometer in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of analytes. For a non-chromophoric compound like this compound, detection can be a challenge.
Sample Preparation:
-
Extraction: Similar to GC-MS, sample extraction may be required for complex matrices.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reverse-phase chromatography.[2] Isocratic or gradient elution can be employed. For Mass-Spec compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[2]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[1]
-
Detection:
-
UV Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be possible but with limited sensitivity.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides high sensitivity and specificity.
-
Refractive Index (RI) Detector: This universal detector can be used but has lower sensitivity and is not compatible with gradient elution.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[3]
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a high-purity internal standard (calibrant) that has a simple spectrum and resonances that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent.
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer is preferred for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 1D proton NMR experiment is typically sufficient.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of the nuclei between scans.
-
Number of Scans: An adequate number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
Data Processing and Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte (this compound) and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / m_sample) * P_standard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
References
Safety Operating Guide
Navigating the Disposal of Methyl Cyclohexanecarboxylate: A Guide for Laboratory Professionals
The proper disposal of methyl cyclohexanecarboxylate (B1212342) is a critical component of laboratory safety and environmental responsibility. As a flammable liquid that may cause irritation to the eyes, skin, and respiratory tract, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance.[1] This guide provides a procedural, step-by-step framework for the safe handling and disposal of methyl cyclohexanecarboxylate, tailored for researchers, scientists, and drug development professionals.
Key Safety and Physical Properties
A comprehensive understanding of the chemical's properties is foundational to its safe management. The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 4630-82-4 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [3] |
| Molecular Weight | 142.2 g/mol | [3] |
| Appearance | Pale yellow to light yellow clear liquid | [1][2] |
| Flash Point | 60 °C / 140 °F | [1][2] |
| Boiling Point | 183 °C / 361.4 °F @ 760 mmHg | [2] |
| Specific Gravity | 0.995 | [2] |
| Vapor Density | 4.90 | [2] |
| Oral LD50 (Rat) | 3881 mg/kg | [1] |
| Solubility | Insoluble in water | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[4][5] The following protocol outlines a generalized procedure; however, laboratory personnel must always consult their institution's specific waste management plan and the chemical's Safety Data Sheet (SDS).
Waste Identification and Classification
-
Hazardous Waste Determination : The first step is to classify this compound as a hazardous waste.[6] Due to its flammability (Flash Point of 60°C), it is classified as a flammable liquid.[1][7]
-
Labeling : Immediately label any container holding waste this compound with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the flammability hazard.[8][9]
Segregation and Storage
-
Incompatible Materials : Store waste this compound away from incompatible materials such as strong oxidizing agents and strong bases to prevent dangerous chemical reactions.[1]
-
Container Requirements : Use a chemically compatible, non-leaking container with a secure, tight-fitting lid.[10][11] The original container is often a suitable choice.[7]
-
Designated Storage Area : Store the waste container in a designated, well-ventilated "Satellite Accumulation Area" away from heat, sparks, and open flames.[2][9] Ensure the storage area has secondary containment to manage potential spills.[11]
Spill Management
-
Immediate Action : In the event of a spill, remove all sources of ignition and ventilate the area.[1][12]
-
Absorption : Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2] Do not use combustible materials.
-
Containment : Place the absorbent material into a suitable, sealed container for disposal as hazardous waste.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection, when handling spills.[2][13]
Final Disposal
-
Professional Disposal : The ultimate disposal of this compound must be handled by an approved and licensed waste disposal company.[2][7] Do not dispose of this chemical down the drain or in regular trash.[11]
-
Regulatory Compliance : The entire process, from generation to final disposal, is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][14] Laboratories are responsible for ensuring "cradle-to-grave" management of their hazardous waste.[5]
-
Documentation : Maintain accurate records of the amount of waste generated and the date of disposal, as required by institutional and regulatory policies.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Laboratory Waste Management - Environmental Marketing Services [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.com [danielshealth.com]
- 12. carlroth.com [carlroth.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Methyl cyclohexanecarboxylate
Essential Safety and Handling Guide for Methyl Cyclohexanecarboxylate (B1212342)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl cyclohexanecarboxylate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Summary
This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1][2] Ingestion may lead to gastrointestinal irritation, and inhalation of vapors can cause dizziness or even central nervous system depression.[1] It is crucial to handle this chemical with appropriate safety measures to mitigate these risks.
Table 1: Physical and Toxicological Properties
| Property | Value |
|---|---|
| Flash Point | 60 °C / 140 °F[1][3] |
| Boiling Point | 183 °C / 361.4 °F[3] |
| Specific Gravity | 0.995[3] |
| Vapor Density | 4.90[3] |
| Oral LD50 (Rat) | 3881 mg/kg[1] |
| NFPA Rating | Health: 1, Flammability: 2, Instability: 0[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE setup is mandatory to prevent exposure. The following equipment should be used whenever handling this compound.
Table 2: Required Personal Protective Equipment
| Equipment | Specifications | Purpose |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against accidental splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] Double-gloving is recommended for enhanced protection.[4][5] | To prevent direct skin contact and absorption. |
| Body Protection | Flame-retardant, anti-static lab coat. Wear appropriate protective clothing to prevent skin exposure.[1] | To protect skin from spills and splashes. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. A respirator may be necessary for spill cleanup outside of a fume hood.[1][4] | To prevent the inhalation of vapors.[1] |
Operational and Disposal Plans
Adherence to strict operational and disposal procedures is critical for safety and environmental protection.
Handling and Storage Protocol
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[1][5] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Grounding : Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.[1][3][6]
-
Tools : Use only non-sparking, explosion-proof tools and equipment.[1][3][6]
-
Avoid Contact : Prevent contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1]
-
Hygiene : Wash hands and exposed skin thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[1][3]
Spill Response
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating sparks.
-
Containment : For small spills, absorb the liquid with an inert material like vermiculite, sand, or earth.[1]
-
Cleanup : Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill according to your institution's safety protocols.
Disposal Plan
-
Waste Classification : All waste containing this compound is considered hazardous waste.[4]
-
Containerization : Collect all liquid and solid waste in a dedicated, properly labeled, and sealed hazardous waste container.[4] Do not mix with other waste.
-
Container Handling : Handle uncleaned, empty containers as you would the product itself, as they may retain hazardous residues.[1]
-
Final Disposal : Dispose of the waste container through an approved waste disposal plant, following all local and national regulations.[3][6]
Procedural Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
